molecular formula C10H17NO4 B152158 (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 72925-16-7

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Número de catálogo: B152158
Número CAS: 72925-16-7
Peso molecular: 215.25 g/mol
Clave InChI: HRMRQBJUFWFQLX-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRQBJUFWFQLX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363687
Record name (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72925-16-7
Record name 1-(1,1-Dimethylethyl) (3R)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72925-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72925-16-7

This technical guide provides a comprehensive overview of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a chiral building block crucial in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and illustrates its role in key biological signaling pathways.

Chemical and Physical Properties

This compound, also known as N-Boc-L-β-proline, is a white to off-white crystalline powder.[1][2] Its chemical structure features a pyrrolidine ring with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a rigid cyclic scaffold, a key functional group, and a stereochemically defined center makes it a valuable synthetic intermediate.[3]

Physicochemical Data[1][2][4][5]
PropertyValue
CAS Number 72925-16-7
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Melting Point 138-143 °C
Boiling Point 337.2 °C at 760 mmHg
Density 1.201 g/cm³
Flash Point 157.7 °C
Optical Activity [α]/D -15.0, c = 0.5% in chloroform
Storage Temperature 2-8°C
Solubility Soluble in organic solvents like dichloromethane, less soluble in water.
Synonyms[4][5]
  • (R)-1-Boc-pyrrolidine-3-carboxylic acid

  • N-Boc-L-β-proline

  • (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

  • (R)-1-N-Boc-beta-proline

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical for its applications. One common strategy involves the asymmetric Michael addition of nitroalkanes to α,β-unsaturated esters, followed by cyclization and reduction.

Representative Synthesis via Asymmetric Michael Addition

A concise and atom-economical method for synthesizing derivatives of pyrrolidine-3-carboxylic acid involves an organocatalytic enantioselective Michael addition. This approach utilizes readily available starting materials to create the chiral pyrrolidine scaffold with high enantiomeric excess.

Experimental Protocol:

  • Michael Addition: To a solution of a 4-alkyl-substituted 4-oxo-2-enoate in an appropriate solvent, a nitroalkane is added in the presence of a chiral organocatalyst (e.g., a diarylprolinol silyl ether). The reaction mixture is stirred at a controlled temperature until the starting material is consumed.

  • Cyclization and Reduction: The resulting Michael adduct is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as H₂ gas with a palladium catalyst (e.g., Pd/C) in a suitable solvent like methanol. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrolidine ring.

  • Boc Protection: The secondary amine of the pyrrolidine-3-carboxylic acid ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Hydrolysis: Finally, the ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., THF/methanol). Acidification of the reaction mixture yields the final product, this compound.

G cluster_synthesis Synthetic Workflow Enoate Enoate Michael_Addition Organocatalytic Michael Addition Enoate->Michael_Addition Nitroalkane Nitroalkane Nitroalkane->Michael_Addition Adduct Chiral Michael Adduct Michael_Addition->Adduct Cyclization Reductive Cyclization Adduct->Cyclization Pyrrolidine_Ester Pyrrolidine-3-carboxylic Acid Ester Cyclization->Pyrrolidine_Ester Boc_Protection Boc Protection Pyrrolidine_Ester->Boc_Protection Boc_Ester N-Boc-pyrrolidine-3-carboxylic Acid Ester Boc_Protection->Boc_Ester Hydrolysis Ester Hydrolysis Boc_Ester->Hydrolysis Final_Product (R)-1-(tert-butoxycarbonyl)pyrrolidine- 3-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The rigid, chiral structure of this compound makes it an invaluable scaffold for synthesizing a variety of biologically active molecules.[3]

µ-Opioid Receptor Agonists

Peptides incorporating this constrained β-proline analog have been investigated as potent and selective agonists for the µ-opioid receptor.[4] The rigidity of the pyrrolidine ring can lock the peptide backbone into a bioactive conformation, enhancing receptor binding and signaling, which is crucial for developing novel analgesics.[4]

µ-Opioid Receptor Signaling Pathway:

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit modulates ion channels, leading to decreased calcium influx and increased potassium efflux. These events collectively result in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesic effects.

G cluster_opioid µ-Opioid Receptor Signaling Agonist Peptide Agonist (containing (R)-pyrrolidine-3-carboxylic acid) Receptor µ-Opioid Receptor (GPCR) Agonist->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ efflux K_Channel->K_Efflux K_Efflux->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

Derivatives of this compound are key components in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. DPP-IV is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Mechanism of DPP-IV Inhibition in Glucose Homeostasis:

Following food intake, GLP-1 is released from the gut and stimulates the pancreas to produce insulin and reduce glucagon secretion in a glucose-dependent manner. DPP-IV rapidly degrades GLP-1. DPP-IV inhibitors block this degradation, thereby prolonging the action of GLP-1 and improving glycemic control.

G cluster_dppiv DPP-IV Inhibition Mechanism Food_Intake Food Intake GLP1_Release GLP-1 Release (from Gut) Food_Intake->GLP1_Release Pancreas Pancreas GLP1_Release->Pancreas stimulates DPPIV DPP-IV Enzyme GLP1_Release->DPPIV is degraded by Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 DPPIV_Inhibitor DPP-IV Inhibitor (derived from (R)-pyrrolidine-3-carboxylic acid) DPPIV_Inhibitor->DPPIV inhibits

Caption: Mechanism of DPP-IV inhibitors in glucose control.

Experimental Protocol: Peptide Synthesis

The following is a generalized protocol for the solution-phase synthesis of a dipeptide using this compound.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Triethylamine (TEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM)

Procedure:

  • Preparation of the Amino Component: Suspend the amino acid methyl ester hydrochloride (1.0 eq.) in DCM. Cool the suspension to 0°C and add TEA (1.1 eq.). Stir the mixture for 15 minutes at 0°C to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add the coupling agent (DCC or EDC, 1.1 eq.). Stir the mixture at 0°C for 30 minutes to form the activated ester.

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the amino component solution from step 1. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure dipeptide.

This technical guide highlights the significance of this compound as a versatile and valuable building block in modern drug discovery and development. Its unique structural features and chirality provide a robust platform for the synthesis of complex and biologically active molecules.

References

An In-depth Technical Guide on the Physical Properties of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a key building block in the synthesis of peptidomimetics and other bioactive molecules.[1] This document presents quantitative data in a structured format, details the experimental protocols for determining these properties, and includes a workflow diagram for the physical characterization of chemical compounds.

Chemical Identity and Structure

  • IUPAC Name: (3R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

  • Synonyms: (R)-1-Boc-pyrrolidine-3-carboxylic acid, (R)-N-Boc-pyrrolidine-3-carboxylic acid, N-Boc-D-beta-proline[2]

  • CAS Number: 72925-16-7[2][3]

  • Molecular Formula: C₁₀H₁₇NO₄[2][3]

  • Molecular Weight: 215.25 g/mol [2][3]

  • Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Appearance White to off-white or gray-white solid, powder to crystal form[1][4]
Melting Point 98 - 143 °C (range observed across different sources)[1][4]
Boiling Point 337.2 °C at 760 mmHg (Predicted)[1][3]
Density Approximately 1.201 g/cm³[3]
pKa Approximately 4-5 (for the carboxylic acid group)[4][5]; Predicted: 4.47 ± 0.20[1]
Optical Rotation [α]/D -15.0°, c = 0.5% in chloroform
Solubility Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[1][4] Slightly soluble in water.[6][7]
Storage Temperature 2-8 °C[1][3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] This is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete melting of the solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: The solid sample must be completely dry and finely powdered.[8] A small amount of the compound is ground into a fine powder using a mortar and pestle.[8]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[9]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.[9]

    • For an unknown compound, a rapid initial heating is performed to determine an approximate melting range.[9]

    • A second, fresh sample is then heated rapidly to about 20°C below the approximate melting point.[9]

    • The heating rate is then slowed to 1-2°C per minute.[9]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Principle: The solubility of a compound is determined by observing its ability to dissolve in various solvents. "Like dissolves like" is a fundamental principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. The presence of acidic or basic functional groups can be inferred from solubility in aqueous acid or base solutions.

Apparatus:

  • Small test tubes

  • Vortex mixer or glass stirring rod

  • Graduated pipettes or cylinders

  • Litmus paper or pH meter

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of the compound into a test tube.[10]

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10]

    • If the compound dissolves, its solubility in water is noted. The pH of the aqueous solution can be tested with litmus paper to determine if the compound is acidic or basic.[11][12]

  • Solubility in Organic Solvents:

    • The same procedure is repeated with various organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) to assess solubility in non-aqueous media.

  • Acid-Base Solubility:

    • If the compound is insoluble in water, its solubility is tested in 5% aqueous NaOH and 5% aqueous HCl.[10]

    • Solubility in 5% NaOH suggests the presence of an acidic functional group (like a carboxylic acid).[11]

    • Solubility in 5% HCl indicates the presence of a basic functional group (like an amine).[11]

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is of primary interest.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acidic protons have been neutralized by the base, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[13][14]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Procedure:

  • Instrument Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: A known quantity of the compound is dissolved in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] The solution may be purged with nitrogen to remove dissolved CO₂.[15]

  • Titration:

    • The solution is placed in the titration vessel with the calibrated pH electrode and a magnetic stir bar.[15]

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[15][16]

    • The pH is recorded after each addition, allowing the reading to stabilize.[15]

  • Data Analysis:

    • The pH is plotted against the volume of titrant added.

    • The equivalence point (the point of maximum slope) is identified from the titration curve.

    • The pKa is determined from the pH at the half-equivalence point.[13]

Optical rotation is a characteristic property of chiral molecules and is used to determine their enantiomeric purity.

Principle: A polarimeter measures the angle by which a plane-polarized light beam is rotated when it passes through a solution of an optically active compound.[17] The specific rotation [α] is a standardized value calculated from the observed rotation, taking into account the concentration of the solution and the path length of the sample cell.[18]

Apparatus:

  • Polarimeter

  • Polarimeter cell (of a known path length, typically 1 dm)

  • Volumetric flask

  • Analytical balance

  • Syringes

Procedure:

  • Instrument Preparation: The polarimeter is turned on and allowed to warm up.[19]

  • Sample Preparation: A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) in a volumetric flask.[19] The concentration is calculated in g/mL.[19]

  • Blank Measurement: The polarimeter cell is filled with the pure solvent, ensuring no air bubbles are present.[19][20] The cell is placed in the polarimeter, and the instrument is zeroed.[19]

  • Sample Measurement: The cell is rinsed and filled with the sample solution, again avoiding air bubbles.[19][20] The cell is placed in the polarimeter, and the observed rotation (α) is measured.[19]

  • Calculation of Specific Rotation: The specific rotation is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed optical rotation in degrees.

    • l is the path length of the cell in decimeters (dm).[18]

    • c is the concentration of the solution in g/mL.[19]

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physical Property Determination cluster_2 Data Analysis and Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Testing Purification->Solubility pKa pKa Measurement Purification->pKa OpticalRotation Optical Rotation Measurement Purification->OpticalRotation Purity Purity Assessment MeltingPoint->Purity PhysChemProfile Physicochemical Profile Solubility->PhysChemProfile pKa->PhysChemProfile OpticalRotation->Purity Enantiomeric Purity Identity Identity Confirmation OpticalRotation->Identity Purity->PhysChemProfile Identity->PhysChemProfile

Caption: Workflow for the Physical Characterization of a Chemical Compound.

This guide provides essential information on the physical properties of this compound and the standard methodologies for their determination. This data is fundamental for researchers and scientists in the fields of medicinal chemistry and drug development for the consistent and effective use of this versatile building block.

References

Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, commonly referred to as (R)-N-Boc-β-proline, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and inherent chirality make it a valuable component in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulations of the carboxylic acid functionality. This technical guide provides an in-depth overview of various synthetic strategies for the preparation of this important molecule, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthetic Strategies

Several synthetic routes to this compound have been developed, ranging from the protection of a commercially available chiral precursor to more complex multi-step and enantioselective syntheses. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness.

N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

The most direct and common method for the synthesis of this compound involves the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out under basic conditions.

Experimental Protocol:

A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined ether extracts are washed, dried, and concentrated to

Spectroscopic Data and Analysis of (R)-1-Boc-pyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-pyrrolidine-3-carboxylic acid, a chiral building block essential in pharmaceutical and drug development research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for (R)-1-Boc-pyrrolidine-3-carboxylic acid. The data presented is a composite of experimentally observed and predicted values to provide a thorough analytical overview.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HCOOH
3.55 - 3.75m2HH-5
3.35 - 3.50m2HH-2
2.95 - 3.10m1HH-3
2.15 - 2.30m2HH-4
1.45s9HC(CH₃)₃
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~178.0COOH
~154.5N-COO-
~80.5C(CH₃)₃
~46.5C-5
~44.0C-2
~41.0C-3
~29.5C-4
28.4C(CH₃)₃
Table 3: FTIR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹)Description of Vibration
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
2975 - 2870C-H stretch (Aliphatic)
~1740C=O stretch (Carboxylic Acid)
~1690C=O stretch (Boc carbamate)
~1400O-H bend
1365C-H bend (t-butyl)
~1160C-O stretch
Table 4: Mass Spectrometry Data
TechniqueModem/zAssignment
ESINegative214.1[M-H]⁻
ESIPositive216.1[M+H]⁺
ESIPositive159.1[M-C₄H₈+H]⁺
ESIPositive116.1[M-Boc+H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Objective: To elucidate the molecular structure and confirm the presence of key functional groups.

  • Sample Preparation: Accurately weigh 5-10 mg of (R)-1-Boc-pyrrolidine-3-carboxylic acid and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[1]

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

  • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid (R)-1-Boc-pyrrolidine-3-carboxylic acid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[2]

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass-to-charge (m/z) range (e.g., 50-300).

  • Data Analysis: Determine the m/z of the molecular ion and characteristic fragment ions. The fragmentation of Boc-protected amino acids often involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (R)-1-Boc-pyrrolidine-3-carboxylic acid cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Final Confirmation Sample (R)-1-Boc-pyrrolidine- 3-carboxylic acid Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectra NMR->NMR_Data FTIR_Data Acquire Interferogram Process Spectrum FTIR->FTIR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Functional_Groups Functional Group ID FTIR_Data->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation Analysis MS_Data->Molecular_Weight Confirmation Structural Confirmation of (R)-1-Boc-pyrrolidine-3-carboxylic acid Structure_Elucidation->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Suppliers and Synthetic Applications of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as (R)-N-Boc-β-proline, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its constrained pyrrolidine ring and the presence of both a carboxylic acid and a Boc-protected amine make it a valuable component in the synthesis of peptidomimetics and other bioactive molecules. This guide provides an in-depth overview of commercial suppliers, key physicochemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following table summarizes key information from several suppliers. Pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (R)-1-Boc-3-pyrrolidinecarboxylic acid72925-16-797%500 mg, Bulk orders
Ambeed This compound72925-16-7--
AK Scientific, Inc. This compound72925-16-7--
Ark Pharm, Inc. This compound72925-16-7--
Capot Chemical Co., Ltd. This compound72925-16-7--
Chemieliva Pharmaceutical Co., Ltd. This compound72925-16-7--
Dayang Chem (Hangzhou) Co.,Ltd. This compound72925-16-7--
East Chemical Industry Co., Ltd. This compound72925-16-7--
Hangzhou J&H Chemical Co., Ltd. This compound72925-16-7--
Santa Cruz Biotechnology, Inc. This compound72925-16-7--
Suzhou Vosun Chemical Co.,Ltd. This compound72925-16-7--
TCASChem Tech Co., Ltd. This compound72925-16-7--

Physicochemical Properties

PropertyValueReference
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Appearance White to off-white powder
Melting Point 138-143 °C
Optical Activity [α]/D -15.0, c = 0.5% in chloroform
Storage Temperature 2-8°C

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[1]

Reaction Scheme:

G Methyl (R)-1-Boc-pyrrolidine-3-carboxylate Methyl (R)-1-Boc-pyrrolidine-3-carboxylate NaOH, H2O, Methanol NaOH, H2O, Methanol Room Temperature, 3h Methyl (R)-1-Boc-pyrrolidine-3-carboxylate->NaOH, H2O, Methanol (R)-1-Boc-pyrrolidine-3-carboxylic acid (R)-1-Boc-pyrrolidine-3-carboxylic acid NaOH, H2O, Methanol->(R)-1-Boc-pyrrolidine-3-carboxylic acid

Synthesis of the target compound.

Materials:

  • Methyl (R)-1-Boc-pyrrolidine-3-carboxylate (10.00 mmol, 2.30 g)

  • Sodium hydroxide (20.00 mmol, 0.80 g)

  • Methanol (30 mL)

  • Water (15 mL)

  • 2 M Glacial acetic acid

  • Dichloromethane (50 mL x 3)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium hydroxide (0.80 g) in water (15 mL).

  • In a separate flask, dissolve methyl (R)-1-Boc-pyrrolidine-3-carboxylate (2.30 g) in methanol (30 mL).

  • Add the sodium hydroxide solution to the methanol solution of the ester.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, remove the methanol by concentration under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 4 with 2 M glacial acetic acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic phase under reduced pressure to yield the product.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard solid-phase peptide synthesis protocols. The following is a general workflow for the incorporation of this amino acid analog.

Experimental Workflow:

G cluster_0 Resin Preparation cluster_1 Amino Acid Coupling cluster_2 Peptide Elongation & Cleavage cluster_3 Purification Resin_Swelling Swell resin in DMF Fmoc_Deprotection Fmoc deprotection (e.g., 20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Wash_1 Wash resin (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Couple (R)-1-Boc-pyrrolidine-3-carboxylic acid (with HOBt/DCC or EDC) Wash_1->Coupling Wash_2 Wash resin (DMF, DCM) Coupling->Wash_2 Repeat Repeat deprotection and coupling for subsequent amino acids Wash_2->Repeat Final_Deprotection Final Fmoc deprotection Repeat->Final_Deprotection Cleavage Cleavage from resin and deprotection of side chains (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify crude peptide by RP-HPLC Cleavage->Purification Lyophilization Lyophilize pure fractions Purification->Lyophilization

Solid-phase peptide synthesis workflow.

Detailed Methodologies:

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Coupling: this compound (1.0 eq.) is pre-activated with a coupling agent such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) in DCM or DMF. The activated amino acid solution is then added to the deprotected resin and allowed to react for 1-2 hours.

  • Peptide Chain Elongation: The steps of Fmoc deprotection, washing, and coupling are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours at room temperature.

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The pure peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Signaling Pathway Context

Peptides incorporating constrained proline analogs like (R)-pyrrolidine-3-carboxylic acid have been investigated for their potential to modulate G-protein coupled receptors (GPCRs), such as the µ-opioid receptor. The rigid structure of the pyrrolidine ring can enforce a specific conformation on the peptide backbone, leading to enhanced receptor binding and signaling.

G Peptide_Agonist Peptide Agonist (with (R)-pyrrolidine-3-carboxylic acid) Mu_Opioid_Receptor µ-Opioid Receptor (GPCR) Peptide_Agonist->Mu_Opioid_Receptor Gi_o_Protein Gi/o Protein Mu_Opioid_Receptor->Gi_o_Protein G_alpha Gαi/o Gi_o_Protein->G_alpha G_beta_gamma Gβγ Gi_o_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Analgesia Analgesia PKA->Analgesia downstream effects Ca_Channel->Analgesia ↓ Ca²⁺ influx leads to K_Channel->Analgesia ↑ K⁺ efflux leads to

Simplified µ-opioid receptor signaling.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Methodological & Application

(R)-1-Boc-pyrrolidine-3-carboxylic Acid: A Versatile Tool in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-pyrrolidine-3-carboxylic acid, a conformationally constrained proline analog, has emerged as a critical building block in peptide synthesis for researchers, scientists, and drug development professionals.[1][2][3] Its incorporation into peptide chains can impart unique structural properties, leading to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity.[1][4] This valuable synthetic tool is particularly instrumental in the development of peptidomimetics and novel therapeutic agents.[4][5]

This document provides detailed application notes and experimental protocols for the utilization of (R)-1-Boc-pyrrolidine-3-carboxylic acid in peptide synthesis, catering to the needs of professionals in drug discovery and development.

Application Notes

The pyrrolidine ring's inherent rigidity in (R)-1-Boc-pyrrolidine-3-carboxylic acid helps to lock the peptide backbone into specific conformations.[1] This pre-organization can be advantageous for optimizing interactions with biological targets, such as receptors and enzymes.[1][6]

Key Applications:

  • Peptidomimetics: This modified amino acid is a cornerstone in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved pharmacokinetic properties like enhanced stability and bioavailability.[4]

  • Drug Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[2][7] Its structural features are leveraged to design novel drug candidates with potential therapeutic applications, particularly in targeting neurological disorders.[2][7]

  • Conformational Constraint: The introduction of the rigid pyrrolidine scaffold can significantly influence the secondary structure of peptides, promoting the formation of turns or other defined structural motifs that may be essential for biological activity.

A notable application of this compound is in the synthesis of potent and selective agonists for the µ-opioid receptor.[1] Peptides incorporating this β-proline analog can adopt a bioactive conformation that enhances binding to the receptor, which is a G-protein coupled receptor (GPCR) involved in analgesic signaling pathways.[1]

Experimental Protocols

The following are generalized protocols for the incorporation of (R)-1-Boc-pyrrolidine-3-carboxylic acid into peptide chains using both solid-phase and solution-phase synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a C-terminally amidated peptide using the Fmoc/tBu strategy on a Rink Amide resin.[1]

1. Resin Preparation:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
  • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.
  • Thoroughly wash the resin with DMF and dichloromethane (DCM).

2. Amino Acid Coupling:

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
  • Coupling: Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
  • Washing: Wash the resin with DMF and DCM.

3. Incorporation of (R)-1-Boc-pyrrolidine-3-carboxylic acid:

  • Follow the general amino acid coupling protocol (Step 2), using (R)-1-Boc-pyrrolidine-3-carboxylic acid in place of the Fmoc-protected amino acid.

4. Peptide Cleavage and Deprotection:

  • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.
  • Add a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the dried resin and shake for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the peptide.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the TFA filtrate by adding it to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and purify it using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[1]

Solution-Phase Peptide Synthesis

This protocol outlines the synthesis of a dipeptide fragment, (R)-1-Boc-pyrrolidine-3-carbonyl-Phe-OMe, as an example.[1]

1. Preparation of Phenylalanine Methyl Ester:

  • Suspend H-Phe-OMe·HCl (1.0 equivalent) in DCM.
  • Add triethylamine (TEA) (1.1 equivalents) and stir the mixture for 15 minutes at 0°C.

2. Activation of (R)-1-Boc-pyrrolidine-3-carboxylic acid:

  • In a separate flask, dissolve (R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.
  • Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
  • Stir the mixture at 0°C for 30 minutes.

3. Coupling Reaction:

  • Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1.
  • Allow the reaction to warm to room temperature and stir overnight.

4. Work-up and Purification:

  • Filter the reaction mixture to remove the urea byproduct.
  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the resulting dipeptide by flash chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, using solid-phase peptide synthesis.

ParameterValue
Crude Yield 75-85%
Crude Purity (HPLC) >70%
Final Yield (after purification) 25-35%
Final Purity (HPLC) >98%
Molecular Weight (Expected) 628.7 g/mol
Molecular Weight (Observed, MS) 628.6 [M+H]⁺

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Peptide Synthesis Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Incorp Incorporate (R)-1-Boc-pyrrolidine-3-carboxylic acid Amino_Acid_Coupling->Incorp Repeat cycles Cleavage Cleavage & Deprotection Incorp->Cleavage Purification_SPPS Purification Cleavage->Purification_SPPS Amine_Prep Amine Component Preparation Coupling Coupling Reaction Amine_Prep->Coupling Acid_Activation Carboxylic Acid Activation Acid_Activation->Coupling Workup Work-up & Purification

Caption: General workflows for solid-phase and solution-phase peptide synthesis.

mu_opioid_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist Peptide Agonist (with (R)-pyrrolidine-3-carboxylic acid) Receptor µ-Opioid Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ Protein Kinase A cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_Influx ↓ Ca²⁺ influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ efflux K_Channel->K_Efflux K_Efflux->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway.[1]

References

Application Notes and Protocols for (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a Constrained Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a conformationally constrained β-proline analog, is a valuable building block in modern medicinal chemistry and drug discovery. Its rigid pyrrolidine ring structure imparts unique conformational properties to peptides and small molecules, leading to enhanced biological activity, improved receptor selectivity, and increased enzymatic stability.[1] The incorporation of this constrained amino acid can lock the peptide backbone into a bioactive conformation, which is crucial for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, with a focus on its application in the development of µ-opioid receptor agonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Applications in Drug Discovery

The unique structural features of this compound make it a versatile scaffold for the design of novel therapeutics.

µ-Opioid Receptor Agonists

Peptides incorporating proline analogs, such as (R)-pyrrolidine-3-carboxylic acid, have been investigated as potent and selective agonists for the µ-opioid receptor.[1] The conformational rigidity imposed by the pyrrolidine ring can pre-organize the peptide backbone into a conformation that is favorable for receptor binding and signaling, leading to analgesic effects.[1]

Signaling Pathway of µ-Opioid Receptor Agonism

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia. The binding of a peptide agonist containing (R)-pyrrolidine-3-carboxylic acid to the µ-opioid receptor promotes the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly inhibit Ca²⁺ channels and activate K⁺ channels, resulting in decreased neuronal excitability.

mu_opioid_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Peptide_Agonist Peptide Agonist (with (R)-pyrrolidine-3-carboxylic acid) MOR µ-Opioid Receptor Peptide_Agonist->MOR binds Gi_o Gi/o Protein MOR->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha dissociates G_beta_gamma Gβγ Gi_o->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel inhibits K_channel K⁺ Channel G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia PKA->Analgesia leads to Ca_channel->Analgesia ↓ Ca²⁺ influx K_channel->Analgesia ↑ K⁺ efflux

µ-Opioid Receptor Signaling Pathway
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The pyrrolidine scaffold is a key structural feature in many potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis. DPP-IV inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.

Mechanism of Action of DPP-IV Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the plasma concentrations of active GLP-1 and GIP are increased. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

dpp_iv_inhibition cluster_regulation Glucose Homeostasis Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins DPP_IV DPP-IV Enzyme Incretins->DPP_IV inactivated by Pancreas Pancreas Incretins->Pancreas stimulates Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion (β-cells) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin_Secretion->Glucose_Uptake Liver Liver Glucagon_Secretion->Liver Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose DPP_IV_Inhibitor DPP-IV Inhibitor (containing pyrrolidine scaffold) DPP_IV_Inhibitor->DPP_IV inhibits

Mechanism of Action of DPP-IV Inhibitors

Data Presentation

Synthesis of a Model Tetrapeptide

The following table summarizes expected quantitative data for the solid-phase synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, incorporating (R)-pyrrolidine-3-carboxylic acid. These values are based on typical yields and purities achieved in similar syntheses.[1]

ParameterExpected Value
Crude Peptide Yield 70-85%
Purity (by HPLC) >95%
Molecular Weight (Expected) 599.69 g/mol
Molecular Weight (Observed by MS) 599.7 g/mol [M+H]⁺
Biological Activity of Pyrrolidine-Containing DPP-IV Inhibitors

The incorporation of a pyrrolidine ring is a common strategy in the design of potent DPP-IV inhibitors. The table below presents the in vitro inhibitory activities (IC₅₀) of representative pyrrolidine-containing compounds against the DPP-IV enzyme.

CompoundPyrrolidine MoietyIC₅₀ (µM)
Compound 1 2-benzylpyrrolidine derivative0.3 ± 0.03
Compound 2 4-benzylpiperidine derivative1.6 ± 0.04
Compound 3 phenethyl-piperazine derivative1.2 ± 0.04
Compound 4 4-amino-1-benzylpiperidine derivative4 ± 0.08

Data from a study on novel dipeptidyl peptidase IV inhibitors.

Conformational Analysis of Peptides

The conformational preferences of the pyrrolidine ring in peptides can be studied using NMR spectroscopy and computational methods. The puckering of the five-membered ring is a key determinant of the overall peptide conformation. The two predominant pucker modes are Cγ-exo and Cγ-endo. The introduction of substituents on the pyrrolidine ring can significantly influence the equilibrium between these conformers.

Dihedral AngleCγ-exo ConformationCγ-endo Conformation
Φ (phi) ~ -60°~ -60°
Ψ (psi) ~ +140°~ -35°
ω (omega) ~ 180° (trans)~ 180° (trans)
χ1 (chi1) ~ +20°~ -20°

Note: These are idealized values and can vary depending on the specific peptide sequence and environment.

Experimental Protocols

Solid-Phase Synthesis of a Model Tetrapeptide: Tyr-(R)-β-Pro-Trp-Phe-NH₂

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH

  • This compound (Boc-(R)-β-Pro-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the following order:

    • Fmoc-Trp(Boc)-OH

    • Boc-(R)-β-Pro-OH

    • Fmoc-Tyr(tBu)-OH

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Experimental Workflow for Peptidomimetic Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a peptidomimetic incorporating this compound.

peptidomimetic_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Start Start: Resin & Protected Amino Acids SPPS Solid-Phase Peptide Synthesis (Coupling & Deprotection Cycles) Start->SPPS Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Precipitation Crude Peptide Precipitation Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Analysis Analytical HPLC & Mass Spectrometry Fraction_Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Final_Product Pure Peptidomimetic Lyophilization->Final_Product

General Workflow for Peptidomimetic Synthesis

Conclusion

This compound is a powerful tool for medicinal chemists seeking to introduce conformational constraints into peptides and small molecules. Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this document provide a comprehensive guide for the effective utilization of this versatile building block in drug discovery and development programs.

References

The Role of (R)-Boc-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Boc-pyrrolidine-3-carboxylic acid , a protected form of the chiral β-amino acid (R)-pyrrolidine-3-carboxylic acid, stands as a cornerstone chiral building block in medicinal chemistry. Its rigid, five-membered ring structure provides a well-defined three-dimensional scaffold, enabling the precise spatial arrangement of functional groups. This characteristic is paramount for achieving high-affinity and selective interactions with biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile scaffold in synthesizing potent enzyme inhibitors for various therapeutic areas.

Application 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Introduction: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. By preventing incretin degradation, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control. Several highly successful oral antidiabetic drugs, including Vildagliptin and Saxagliptin, are based on a pyrrolidine scaffold, demonstrating the scaffold's effectiveness in targeting the DPP-4 active site.

Signaling Pathway: The diagram below illustrates the mechanism of action for DPP-4 inhibitors in the incretin pathway.

DPP4_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Effects cluster_outcome Therapeutic Outcome GLP1 GLP-1 Insulin ↑ Insulin Secretion GLP1->Insulin Stimulation Glucagon ↓ Glucagon Secretion GLP1->Glucagon Stimulation DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GIP GIP GIP->Insulin Stimulation GIP->Glucagon Stimulation GIP->DPP4 Degradation Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor (R)-Pyrrolidine-based Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 Inhibition

Mechanism of DPP-4 inhibitors in glucose homeostasis.

Quantitative Data: Potency of Pyrrolidine-based DPP-4 Inhibitors

CompoundTargetMetricValue (nM)
VildagliptinDPP-4IC₅₀4.5[1]
SaxagliptinDPP-4IC₅₀26 - 50[2][3][4]
SaxagliptinDPP-4Kᵢ1.3[2][4][5]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl (pH 7.5) with 0.1% BSA

    • Test compound (derived from (R)-Boc-pyrrolidine-3-carboxylic acid)

    • Reference inhibitor (e.g., Vildagliptin)

    • 96-well black microplates

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute into Assay Buffer to the desired final concentrations.

    • In a 96-well plate, add 50 µL of the diluted test compound or reference inhibitor solutions to appropriate wells. Include "enzyme control" (buffer + DMSO) and "no enzyme" (buffer only) wells.

    • Add 25 µL of diluted recombinant human DPP-4 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes at 37°C.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.

Application 2: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

Introduction: The Hepatitis C Virus (HCV) NS3/4A serine protease is a viral enzyme essential for cleaving the HCV polyprotein into functional viral proteins, a critical step for viral replication.[6] Consequently, inhibiting this protease is a prime strategy for antiviral therapy. Several potent direct-acting antivirals incorporate scaffolds derived from chiral amino acids, including pyrrolidine derivatives, to mimic the natural peptide substrate and bind tightly to the enzyme's active site. Boceprevir and Danoprevir are examples of such successful therapeutic agents.[6][7]

Experimental Workflow: The following diagram outlines a generalized synthetic workflow for constructing HCV protease inhibitors starting from (R)-Boc-pyrrolidine-3-carboxylic acid.

Synthetic_Workflow Start (R)-Pyrrolidine- 3-carboxylic Acid BocProtect N-Boc Protection Start->BocProtect BocAcid (R)-Boc-pyrrolidine- 3-carboxylic Acid BocProtect->BocAcid AmideCoupling Amide Coupling (with Key Fragment A) BocAcid->AmideCoupling Intermediate Protected Intermediate AmideCoupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection FinalCoupling Final Modification (Coupling with Fragment B) Deprotection->FinalCoupling FinalDrug Final Drug Candidate (e.g., HCV Protease Inhibitor) FinalCoupling->FinalDrug

General synthetic workflow for drug candidates.

Quantitative Data: Potency of HCV NS3/4A Protease Inhibitors

CompoundTargetMetricValue (nM)
DanoprevirHCV NS3/4A ProteaseIC₅₀0.2 - 3.5[2][3]
BoceprevirHCV NS3/4A ProteaseKᵢ14[6]

Experimental Protocol: HCV NS3/4A Protease FRET Assay

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) peptide substrate to measure enzyme activity.

  • Materials:

    • Recombinant HCV NS3/4A protease (genotype 1b)

    • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-C(5-FAMsp)-NH₂)

    • Assay Buffer: HEPES (pH 7.5), NaCl, DTT, CHAPS, and glycerol

    • Test compound

    • Reference inhibitor (e.g., Danoprevir)

    • 384-well black microplates

    • DMSO

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into Assay Buffer.

    • Add 10 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Add 10 µL of the HCV NS3/4A protease solution to the wells and mix.

    • Pre-incubate the plate at 25°C for 30 minutes.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution.

    • Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over 60 minutes using a plate reader. Substrate cleavage separates the quencher and fluorophore, resulting in a signal increase.

    • Calculate the reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the data and perform a non-linear regression analysis to determine the IC₅₀ or Kᵢ value.

Application 3: Factor XIa (FXIa) Inhibitors for Anticoagulation

Introduction: Factor XIa (FXIa) is a serine protease that plays a significant role in the intrinsic pathway of the blood coagulation cascade, primarily by amplifying thrombin generation.[8] Targeting FXIa is a promising anticoagulant strategy because genetic deficiencies in Factor XI are associated with a reduced risk of thrombosis without a corresponding increase in spontaneous bleeding. This suggests that inhibiting FXIa could prevent pathological clot formation with a lower bleeding risk compared to traditional anticoagulants. Milvexian is an oral, small-molecule inhibitor of FXIa currently in clinical development that showcases this therapeutic approach.[7]

Signaling Pathway: The diagram shows a simplified view of the intrinsic coagulation cascade, highlighting the position of Factor XIa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX + FVIIIa FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin + FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor FXIa Inhibitor (e.g., Milvexian) Inhibitor->FXIa Inhibition

Simplified intrinsic coagulation pathway showing FXIa inhibition.

Quantitative Data: Potency of a Novel Factor XIa Inhibitor

CompoundTargetMetricValue (nM)
Milvexian (BMS-986177)Human Factor XIaKᵢ0.11[6]

Experimental Protocol: Factor XIa Chromogenic Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of FXIa using a color-producing substrate.

  • Materials:

    • Human Factor XIa

    • Chromogenic FXIa substrate (e.g., S-2366)

    • Assay Buffer: Tris-HCl (pH 7.4) containing NaCl, PEG-8000, and BSA

    • Test compound (e.g., Milvexian)

    • 96-well clear microplates

    • DMSO

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in Assay Buffer.

    • Add 25 µL of the diluted compound solutions to the wells of a 96-well plate.

    • Add 50 µL of the human FXIa enzyme solution to the wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate S-2366.

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.

    • Read the absorbance every minute for 10-20 minutes in kinetic mode.

    • Calculate the rate of substrate hydrolysis (change in absorbance over time) for each well.

    • Determine the percent inhibition at each concentration of the test compound.

    • Plot the data and calculate the IC₅₀ or Kᵢ value through non-linear regression analysis.

General Synthetic Protocols

The following are foundational protocols for modifying (R)-pyrrolidine-3-carboxylic acid.

Protocol 1: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This protocol protects the secondary amine of the pyrrolidine ring, allowing for selective modification of the carboxylic acid group.

  • Materials:

    • (R)-pyrrolidine-3-carboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Diethyl ether

    • Hydrochloric acid (HCl, 3N)

    • Water

  • Procedure:

    • Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N NaOH.

    • Prepare a solution of Boc₂O (1.1 equivalents) in dioxane.

    • Add the Boc₂O solution to the amino acid solution at room temperature and stir vigorously for 1.5-2 hours.

    • After the reaction, dilute the mixture with diethyl ether.

    • Wash the organic phase with 1N NaOH to remove any unreacted amino acid.

    • Acidify the combined aqueous phases to a pH of 2-3 with 3N HCl.

    • Extract the acidified aqueous phase three times with diethyl ether.

    • Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-Boc-pyrrolidine-3-carboxylic acid as a solid.

Protocol 2: General Amide Coupling (EDC/HOBt)

This protocol forms an amide bond between the protected (R)-Boc-pyrrolidine-3-carboxylic acid and a primary or secondary amine.

  • Materials:

    • (R)-Boc-pyrrolidine-3-carboxylic acid

    • Desired amine (1.0 equivalent)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

    • Hydroxybenzotriazole (HOBt, 1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve (R)-Boc-pyrrolidine-3-carboxylic acid in anhydrous DMF or DCM.

    • Add HOBt and EDC to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine, followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure amide product.

References

Application Notes and Protocols for Amide Coupling of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into molecules to impart conformational rigidity and specific stereochemistry. The efficient formation of an amide bond is a critical step in the utilization of this intermediate. This document provides detailed application notes and protocols for common amide coupling methods for this substrate, including the use of carbodiimide reagents (EDC/HOBt), uronium salts (HATU), and phosphonium anhydride reagents (T3P).

Data Presentation: Comparison of Amide Coupling Protocols

The selection of a coupling reagent is crucial for optimizing reaction yield, minimizing side reactions, and ensuring the preservation of stereochemical integrity. The following table summarizes quantitative data for various amide coupling protocols with this compound and other similar Boc-protected amino acids.

Coupling ProtocolAmine SubstrateSolventBaseReaction TimeYield (%)PurityReference
EDC/HOBt Substituted AmineDMF-Room Temp.--[1]
EDC/HOBt/DIPEA Aniline/CyclohexylamineDCMDIPEANot SpecifiedHighNot Specified[2]
EDC/HOBt Phenylalanine methyl esterDCMTEAOvernightHighNot Specified[3]
EDC/DMAP (cat. HOBt) Electron-deficient anilinesAcetonitrileDIPEA5-42 h57-93High[4]
HATU Electron-deficient anilineDMFDIPEA5 h38High[4]
HATU/DIPEA Sterically hindered aminesDMFDIPEA2 hHighNot Specified[3]
T3P Chiral piperidineNot SpecifiedNot SpecifiedNot Specified88High[5]
T3P/Pyridine 2-aminopyridineNot SpecifiedPyridineNot SpecifiedHighHigh[5]
HBTU/DIEA 3-benzylphenyl)amineDMFDIEA5 h85>97%Not Specified

Experimental Protocols

Detailed methodologies for the key amide coupling protocols are provided below. These protocols are intended as a starting point and may require optimization based on the specific amine substrate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation. The addition of HOBt suppresses racemization and improves reaction efficiency.[1][6]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the amine (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCM or DMF.

  • Add HOBt (1.2-1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered substrates and challenging couplings where racemization is a concern.[7][8]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.5 eq) to the solution.

  • Add DIPEA (2.0-4.0 eq) to the reaction mixture and stir for 5-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the activated acid solution.

  • Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: T3P® Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent known for its high reactivity, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[5][9]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5-2.0 eq)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous ethyl acetate or DCM.

  • Add pyridine or DIPEA (3.0-4.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the T3P® solution (1.5-2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine. The aqueous washes effectively remove the phosphonic acid byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Signaling Pathway in Drug Development

Derivatives of (R)-pyrrolidine-3-carboxylic acid are often designed as enzyme inhibitors or receptor modulators. The following diagram illustrates a generic enzyme inhibition pathway, a common mechanism of action for drugs developed using this scaffold.

Enzyme_Inhibition_Pathway Substrate Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binds Enzyme Enzyme Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex ES_Complex->Enzyme Dissociates Product Product ES_Complex->Product Catalysis Inhibitor Inhibitor ((R)-pyrrolidine-3-carboxamide derivative) Inhibitor->EI_Complex Binds EI_Complex->Enzyme Dissociates

Caption: Enzyme inhibition by a derivative of (R)-pyrrolidine-3-carboxylic acid.

Experimental Workflow for Amide Coupling

The following diagram outlines a general workflow for the solution-phase synthesis and purification of an amide derivative of this compound.

Amide_Coupling_Workflow Start Start: (R)-Boc-pyrrolidine-3-carboxylic acid + Amine Reaction_Setup Reaction Setup: Dissolve in anhydrous solvent Add Base and Coupling Reagent Start->Reaction_Setup Reaction Stir at 0°C to RT Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup: Quench reaction Extract with organic solvent Wash with acid/base/brine Reaction->Workup Drying Drying and Concentration: Dry over Na2SO4 Filter and evaporate solvent Workup->Drying Purification Purification: Flash Column Chromatography Drying->Purification Analysis Characterization: NMR, MS, Purity Analysis (HPLC) Purification->Analysis Final_Product Final Product: Pure Amide Derivative Analysis->Final_Product

Caption: General workflow for amide coupling and purification.

References

Application Notes: Incorporation of (R)-Boc-pyrrolidine-3-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Boc-pyrrolidine-3-carboxylic acid is a chiral cyclic amino acid that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1][2] Its incorporation into peptide chains imparts conformational rigidity, a key attribute for enhancing biological activity, receptor selectivity, and enzymatic stability of the resulting peptidomimetics.[3] This constrained proline analog can lock the peptide backbone into a bioactive conformation, leading to improved binding affinity with biological targets.[3] Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor stability and low bioavailability.[4][5] The use of (R)-Boc-pyrrolidine-3-carboxylic acid and its derivatives has been explored in the development of potent therapeutics, including µ-opioid receptor agonists, DPP-IV inhibitors, and Factor XIa inhibitors.[3][6]

Biological Context: Targeting the µ-Opioid Receptor

Peptidomimetics containing (R)-pyrrolidine-3-carboxylic acid have been investigated as potent and selective agonists for the µ-opioid receptor.[3] This G-protein coupled receptor (GPCR) mediates the analgesic effects of opioids.[3] Upon agonist binding, the receptor activates a signaling cascade that leads to pain relief.[3] The constrained pyrrolidine ring helps to pre-organize the peptidomimetic into a conformation that is favorable for receptor binding and activation.[3]

µ-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane receptor µ-Opioid Receptor g_protein Gi/o Protein receptor->g_protein Activates ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibits k_channel K⁺ Channel g_protein->k_channel Activates ac Adenylyl Cyclase g_protein->ac Inhibits analgesia Analgesia ca_channel->analgesia k_channel->analgesia camp cAMP ac->camp Converts agonist Peptidomimetic Agonist (with (R)-pyrrolidine-3-carboxylic acid) agonist->receptor Binds atp ATP atp->ac pka Protein Kinase A camp->pka Activates pka->analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Data Presentation: Biological Activity of Analogs

The following table summarizes the biological activity of various peptidomimetics and related compounds derived from pyrrolidine-3-carboxylic acid analogs.

Compound/AnalogTarget(s)IC50/Ki (nM)Selectivity
A-308165ETBKi = 0.007 nM>27,000-fold vs. ETA
Atrasentan (ABT-627)ETAKi = 0.036 nMHigh for ETA
Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chainETA/ETBSub-nanomolarETA/ETB ratio ≈ 1
2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acidETAHigh potencyHigh for ETA

This data is compiled from studies on various pyrrolidine-3-carboxylic acid derivatives and their analogs.[1]

Experimental Protocols

Solid-Phase Synthesis of a Model Tetrapeptide (Tyr-(R)-β-Pro-Trp-Phe-NH₂)

This protocol details the solid-phase synthesis of a model tetrapeptide incorporating (R)-pyrrolidine-3-carboxylic acid.[3]

sps_workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 couple1 3. First Amino Acid Coupling (Fmoc-Phe-OH, HBTU, HOBt, DIPEA) deprotect1->couple1 wash1 4. Wash (DMF, DCM) couple1->wash1 deprotect2 5. Fmoc Deprotection wash1->deprotect2 couple2 6. Couple Fmoc-Trp(Boc)-OH deprotect2->couple2 wash2 7. Wash couple2->wash2 deprotect3 8. Fmoc Deprotection wash2->deprotect3 couple3 9. Couple Fmoc-(R)-pyrrolidine-3-carboxylic acid (HATU, DIPEA recommended) deprotect3->couple3 wash3 10. Wash couple3->wash3 deprotect4 11. Fmoc Deprotection wash3->deprotect4 couple4 12. Couple Fmoc-Tyr(tBu)-OH deprotect4->couple4 wash4 13. Wash couple4->wash4 final_deprotect 14. Final Fmoc Deprotection wash4->final_deprotect cleave 15. Cleavage from Resin (TFA/TIS/H₂O) final_deprotect->cleave precipitate 16. Precipitation in Cold Diethyl Ether cleave->precipitate purify 17. Purification (RP-HPLC) precipitate->purify lyophilize 18. Lyophilization purify->lyophilize end Final Peptide lyophilize->end

Caption: Solid-Phase Peptide Synthesis Workflow.

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU, HOBt, HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a 95:2.5:2.5 ratio[3]

  • Diethyl ether

  • Acetonitrile (ACN)

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[3]

  • First Amino Acid Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using the Kaiser test.[3]

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids: Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH. For coupling (R)-pyrrolidine-3-carboxylic acid, using a more potent coupling reagent like HATU (2.9 eq.) with DIPEA (6 eq.) is recommended to ensure high coupling efficiency due to potential steric hindrance.[3]

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.[3]

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally Methanol (MeOH), then dry under vacuum.[3]

  • Cleavage and Deprotection: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[3]

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3]

  • Lyophilization: Collect and pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[3]

Solution-Phase Synthesis of a Dipeptide Fragment

This protocol outlines the synthesis of a dipeptide fragment in solution, which can be a useful intermediate for larger peptide synthesis.[3]

  • H-Phe-OMe·HCl

  • Triethylamine (TEA)

  • Boc-(R)-pyrrolidine-3-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Preparation of Phenylalanine Methyl Ester: To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.[3]

  • Activation of Boc-(R)-pyrrolidine-3-carboxylic acid: In a separate flask, dissolve Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add DCC or EDC (1.1 eq.). Stir the mixture at 0°C for 30 minutes.[3]

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir overnight.[3]

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).[3]

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

Conclusion

The incorporation of (R)-Boc-pyrrolidine-3-carboxylic acid into peptidomimetics offers a powerful strategy to develop novel therapeutics with enhanced properties. The protocols and data presented herein provide a foundation for researchers to design and synthesize constrained peptidomimetics for various biological targets. Careful optimization of coupling conditions and purification methods is crucial for achieving high yields and purity of the final products.

References

Application Notes and Protocols: Asymmetric Synthesis Using (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, an N-Boc protected form of (R)-pyrrolidine-3-carboxylic acid, is a versatile and highly valuable chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidine scaffold, coupled with the presence of two orthogonal functional groups—a protected secondary amine and a carboxylic acid—provides a robust platform for the stereoselective synthesis of a diverse array of complex, biologically active molecules. This document offers detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this chiral synthon for the development of novel therapeutics.

Core Applications in Drug Discovery

The inherent chirality and conformational rigidity of the pyrrolidine ring make it a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic drugs.[1] this compound serves as an excellent starting material for chiral pool synthesis, enabling the efficient construction of enantiomerically pure compounds without the need for challenging asymmetric resolutions.[1] Key therapeutic areas where this building block has proven instrumental include the development of enzyme inhibitors and receptor agonists.[2]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents for the management of type 2 diabetes. The pyrrolidine moiety is a critical structural feature for many potent and selective DPP-4 inhibitors, as it provides the necessary stereochemistry to effectively target the enzyme's active site.[1]

γ-Aminobutyric Acid (GABA) Uptake Inhibitors

Derivatives of γ-aminobutyric acid (GABA) are crucial in the treatment of various neurological disorders. The introduction of stereocenters into the GABA backbone significantly influences their biological activity. Asymmetric synthesis utilizing chiral building blocks like this compound is a key strategy for accessing enantiomerically pure β-substituted GABA derivatives.[3][4]

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. The Boc-protected amine is stable under various reaction conditions, allowing for selective manipulation of the carboxylic acid moiety. Conversely, the Boc group can be readily removed to enable further functionalization of the secondary amine.

N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

A fundamental step is the protection of the secondary amine to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

Experimental Protocol:

  • Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

  • To this solution, add di-tert-butyl dicarbonate dissolved in dioxane at room temperature.

  • Stir the reaction mixture for 1.5 hours.

  • After the reaction, dilute the mixture with ether and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl and extract with ether.

  • Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]

Amide Coupling Reactions

The carboxylic acid functionality is a versatile handle for constructing amide bonds, a common linkage in pharmaceuticals.

Experimental Protocol:

  • Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol), 1-hydroxybenzotriazole (HOBt) (1.2 mmol), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Add the desired amine (e.g., aniline, benzylamine) (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Organocatalytic Asymmetric Michael Addition

Derivatives of (R)-pyrrolidine-3-carboxylic acid have demonstrated significant utility as organocatalysts in asymmetric transformations, such as the Michael addition of aldehydes or ketones to nitroolefins.

Experimental Protocol for a Representative Reaction:

This protocol is adapted for the asymmetric Michael addition of an aldehyde to a nitroolefin using a pyrrolidine-based organocatalyst.

  • To a dry reaction vial under an inert atmosphere, add the pyrrolidine-based organocatalyst (e.g., a derivative of (R)-pyrrolidine-3-carboxylic acid) (10-20 mol%).

  • Add the solvent (e.g., methylcyclohexane, 2 mL).

  • Add the aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol).

  • Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data for key asymmetric syntheses utilizing derivatives of (R)-pyrrolidine-3-carboxylic acid.

Table 1: Organocatalytic Michael Addition of Aldehydes to Nitroolefins

Catalyst (mol%)AldehydeNitroolefinSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (syn, %)
OC4 (10)3-Phenylpropionaldehydetrans-β-NitrostyreneCH2Cl2RT795-9978:22~68
OC4 (10)3-Phenylpropionaldehydetrans-β-NitrostyreneMethylcyclohexane0248792:885

Data adapted from Reference[6][7]. OC4 is a specific pyrrolidine-based organocatalyst.

Table 2: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

StepReactionReagents and ConditionsProductYield (%)ee (%)
1Michael Addition4-Oxo-2-enoate, Nitroalkane, OrganocatalystMichael Adduct--
2Reductive CyclizationPd/C, H2(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid9097

Data adapted from Reference[2].

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and biological mechanisms.

Synthetic Workflow for Chiral Piperidine Synthesis

This diagram illustrates a logical workflow for the synthesis of a chiral piperidine derivative, showcasing the utility of a chiral pyrrolidine precursor in a multi-step synthesis.

G Synthetic Workflow for Chiral Piperidine Synthesis A (R)-(-)-N-Boc-3-pyrrolidinol B Activation of Hydroxyl Group (e.g., Mesylation) A->B Methanesulfonyl chloride, Triethylamine C (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine B->C D Nucleophilic Substitution (e.g., with Grignard reagent) C->D Alkylmagnesium bromide, CuI E (S)-N-Boc-3-alkyl-pyrrolidine D->E F N-Boc Deprotection (e.g., with TFA) E->F Trifluoroacetic acid G Ring Expansion Cascade F->G H Chiral Piperidine Derivative G->H

Caption: Synthetic workflow for the preparation of a chiral piperidine.

Mechanism of Action of DPP-4 Inhibitors

This diagram illustrates the signaling pathway affected by DPP-4 inhibitors, highlighting their role in glucose homeostasis.

G Mechanism of Action of DPP-4 Inhibitors cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor A Food Intake B Incretin Hormones (GLP-1, GIP) Release A->B C DPP-4 Enzyme B->C Degradation E Pancreas B->E D Inactive Incretins C->D F Increased Insulin Secretion (Glucose-dependent) E->F G Decreased Glucagon Secretion E->G H Improved Glucose Control F->H G->H I DPP-4 Inhibitor (e.g., from Pyrrolidine Scaffold) J DPP-4 Enzyme I->J Inhibition K Increased Active Incretin Levels L Enhanced Pancreatic Response K->L M Enhanced Glucose Control L->M

Caption: Mechanism of DPP-4 inhibitors in glucose control.

Catalytic Cycle of Asymmetric Michael Addition

This diagram outlines the catalytic cycle for an organocatalyzed asymmetric Michael addition, a key application of pyrrolidine derivatives.

G Catalytic Cycle of Asymmetric Michael Addition Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone/ Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Michael Acceptor Product Chiral Product Iminium->Product Hydrolysis Product->Catalyst Regeneration Ketone Ketone/ Aldehyde Acceptor Michael Acceptor

Caption: Catalytic cycle for an organocatalyzed Michael addition.

Conclusion

This compound is a cornerstone chiral building block for the asymmetric synthesis of a wide range of biologically active molecules. Its utility in constructing key structural motifs for enzyme inhibitors and receptor agonists makes it an invaluable asset in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this versatile chiral synthon.

References

Application Note: Solid-Phase Synthesis of Peptides Incorporating (R)-Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol on the solid-phase peptide synthesis (SPPS) of peptides containing (R)-Boc-pyrrolidine-3-carboxylic acid is provided below. This document details the experimental methodology, presents quantitative data in a structured format, and includes diagrams to illustrate the workflow and chemical processes involved.

Introduction

The incorporation of non-natural or conformationally constrained amino acids into peptide sequences is a key strategy in modern drug discovery and peptidomimetic design. These modifications can enhance proteolytic stability, improve receptor binding affinity, and control peptide conformation. (R)-pyrrolidine-3-carboxylic acid is a proline analog that can introduce unique structural constraints into a peptide backbone. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this building block using a standard Boc-protection strategy.

Materials and Reagents

  • (R)-Boc-pyrrolidine-3-carboxylic acid

  • Boc-protected amino acids

  • Wang resin or 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc-SPPS if used as an alternative)

  • Triisopropylsilane (TIS)

  • HPLC grade acetonitrile and water

  • Acetic anhydride

Experimental Protocols

1. Resin Preparation and Loading

The choice of resin is critical for the success of SPPS. For peptides with a C-terminal carboxylic acid, Wang resin is a suitable choice. If a protected C-terminus is desired, 2-Chlorotrityl chloride resin is recommended to minimize racemization.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour before use.

  • First Amino Acid Loading (Wang Resin):

    • Dissolve the first Boc-protected amino acid (4 equivalents) and HOBt (4 equivalents) in a minimal amount of DMF.

    • Add DIC (4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-12 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:3 v/v/v) for 30 minutes.

2. Boc-SPPS Cycle for Peptide Elongation

The following steps are repeated for each amino acid coupling in the peptide sequence.

  • Step 1: Boc Deprotection

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to neutralize the resin and remove residual TFA.

  • Step 2: Amino Acid Coupling

    • Dissolve the Boc-protected amino acid (including (R)-Boc-pyrrolidine-3-carboxylic acid) (3 equivalents) and an activating agent such as HOBt or Oxyma (3 equivalents) in DMF.

    • Add a coupling reagent like DIC (3 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.

  • Step 3: Washing

    • After the coupling is complete (as indicated by a negative Kaiser test), wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

3. Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is a mixture of 95% TFA, 2.5% water, and 2.5% TIS (to scavenge carbocations).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

4. Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide on a C18 column using a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the incorporation of (R)-Boc-pyrrolidine-3-carboxylic acid in SPPS. Actual results may vary based on the specific peptide sequence and reaction conditions.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Per cycle, as determined by Kaiser test or UV monitoring of the Fmoc group (if Fmoc-SPPS is used).
Coupling Time 2 - 4 hoursCan be extended for sterically hindered amino acids.
Deprotection Time (Boc) 30 minutesUsing 25-50% TFA in DCM.
Crude Peptide Purity 60 - 85%Dependent on the length and sequence of the peptide.
Final Purity (Post-HPLC) >95%Achievable with standard RP-HPLC purification.
Overall Yield 15 - 40%Highly dependent on the peptide length and the efficiency of each coupling and cleavage step.

Visualizations

The following diagrams illustrate the experimental workflow and the core chemical steps of the Boc-SPPS process.

G Experimental Workflow for Boc-SPPS cluster_prep Preparation cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin_Swelling Resin Swelling in DMF First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading Capping Capping of Unreacted Sites First_AA_Loading->Capping Boc_Deprotection Boc Deprotection (TFA/DCM) Capping->Boc_Deprotection Washing_1 Neutralization & Washing Boc_Deprotection->Washing_1 AA_Coupling Amino Acid Coupling (DIC/HOBt) Washing_1->AA_Coupling Kaiser_Test Kaiser Test AA_Coupling->Kaiser_Test Washing_2 Washing Washing_2->Boc_Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Washing_2->Cleavage Final Cycle Kaiser_Test->AA_Coupling Positive Kaiser_Test->Washing_2 Negative Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis.

G Core Chemical Steps in Boc-SPPS cluster_deprotection Deprotection cluster_coupling Coupling Resin_Peptide_Boc Resin-Peptide-(AA)n-Boc TFA TFA / DCM Resin_Peptide_Boc->TFA Boc Removal Resin_Peptide_NH3 Resin-Peptide-(AA)n-NH3+ Resin_Peptide_NextAA Resin-Peptide-(AA)n+1-Boc Resin_Peptide_NH3->Resin_Peptide_NextAA Peptide Bond Formation TFA->Resin_Peptide_NH3 Boc Removal Boc_AA Boc-AA-OH Boc_AA->Resin_Peptide_NH3 DIC_HOBt DIC / HOBt DIC_HOBt->Resin_Peptide_NH3

Caption: Key chemical transformations in a Boc-SPPS cycle.

Application Notes and Protocols: (R)-pyrrolidine-3-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of potent and selective enzyme inhibitors. The rigid, five-membered ring of the pyrrolidine core allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with enzyme active sites. This document provides detailed application notes, experimental protocols, and quantitative data on the use of (R)-pyrrolidine-3-carboxylic acid derivatives as inhibitors of several key enzymes implicated in a range of diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an effective therapeutic strategy for the management of type 2 diabetes. Several marketed antidiabetic drugs, including Vildagliptin and Saxagliptin, are based on a pyrrolidine scaffold.

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by (R)-pyrrolidine-3-carboxylic acid derivatives interrupts the degradation of incretin hormones, thereby enhancing their downstream signaling effects on glucose homeostasis.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Blood Glucose raises Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites (R)-pyrrolidine-3-carboxylic acid derivative (R)-pyrrolidine-3-carboxylic acid derivative (R)-pyrrolidine-3-carboxylic acid derivative->DPP-4 Enzyme inhibits

Caption: DPP-4 Inhibition Pathway.
Quantitative Data: DPP-4 Inhibition

CompoundDPP-4 IC50 (nM)
Vildagliptin62[1]
Saxagliptin50[1]
4-fluoropyrrolidine derivative (17a)17[1]
Bromo-substituted benzylidene derivative1.27[1]
Sitagliptin (Reference)4.38[1]
Experimental Protocol: DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of (R)-pyrrolidine-3-carboxylic acid derivatives against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • In a 96-well black microplate, add 50 µL of the diluted test compound solutions or assay buffer (for control wells).

  • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hepatitis C Virus (HCV) NS3/4A Serine Protease Inhibitors

The HCV NS3/4A serine protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins essential for viral replication.[1] Furthermore, NS3/4A protease can cleave host cell proteins involved in the innate immune response, such as MAVS and TRIF, thereby helping the virus to evade host defenses.[2] Consequently, inhibition of NS3/4A protease is a prime target for the development of direct-acting antiviral agents.

Signaling Pathway of HCV NS3/4A Protease and its Inhibition

HCV NS3/4A protease disrupts the host's innate immune signaling by cleaving MAVS and TRIF, preventing the induction of type I interferons. (R)-pyrrolidine-3-carboxylic acid-based inhibitors block this cleavage, restoring the antiviral response.

HCV_Signaling_Pathway cluster_host_cell Host Cell Viral RNA Viral RNA RIG-I / TLR3 RIG-I / TLR3 Viral RNA->RIG-I / TLR3 sensed by MAVS / TRIF MAVS / TRIF RIG-I / TLR3->MAVS / TRIF IRF3/NF-kB Activation IRF3/NF-kB Activation MAVS / TRIF->IRF3/NF-kB Activation Type I Interferon Production Type I Interferon Production IRF3/NF-kB Activation->Type I Interferon Production Antiviral State Antiviral State Type I Interferon Production->Antiviral State HCV NS3/4A Protease HCV NS3/4A Protease HCV NS3/4A Protease->MAVS / TRIF cleaves (R)-pyrrolidine-3-carboxylic acid derivative (R)-pyrrolidine-3-carboxylic acid derivative (R)-pyrrolidine-3-carboxylic acid derivative->HCV NS3/4A Protease inhibits

Caption: HCV NS3/4A Protease Signaling and Inhibition.
Quantitative Data: HCV NS3/4A Protease Inhibition

CompoundHCV NS3/4A IC50 (µM)
Pleurone78.9
Sulfonamidobenzamide derivativeGenotype 1b specific
Ellagic acid (Reference)0.04037
Pyrrolidine-5,5-trans-lactam derivative (11a)30
Experimental Protocol: HCV NS3/4A Protease FRET Assay

This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the inhibitory activity of compounds against HCV NS3/4A protease.[2][3]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside

  • Test compounds (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Dispense 0.5 µL of the diluted compounds or DMSO (for controls) into the wells of a 384-well plate.[2]

  • Add 20 µL of the diluted NS3/4A protease solution (final concentration 40 nM) to each well.[2]

  • Pre-incubate the plate for 15 minutes at room temperature.[2]

  • Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration 60 µM).[2]

  • Immediately monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Determine the initial reaction rates and calculate the percent inhibition for each compound concentration.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Metallo-β-lactamase (MBL) Inhibitors for Combating Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The rise of MBL-producing bacteria poses a significant threat to public health. Developing inhibitors of MBLs is a critical strategy to restore the efficacy of existing β-lactam antibiotics.

Mechanism of MBL-mediated Resistance and Inhibition

MBLs utilize zinc ions to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive. Pyrrolidine-based inhibitors can chelate the active site zinc ions or mimic the transition state of the hydrolysis reaction, thereby blocking enzyme activity.

MBL_Mechanism cluster_bacterium Bacterium β-lactam Antibiotic β-lactam Antibiotic MBL Enzyme (with Zn2+) MBL Enzyme (with Zn2+) β-lactam Antibiotic->MBL Enzyme (with Zn2+) hydrolyzed by Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis β-lactam Antibiotic->Bacterial Cell Wall Synthesis inhibits Inactive Antibiotic Inactive Antibiotic MBL Enzyme (with Zn2+)->Inactive Antibiotic Bacterial Lysis Bacterial Lysis Bacterial Cell Wall Synthesis->Bacterial Lysis prevents (R)-pyrrolidine-3-carboxylic acid derivative (R)-pyrrolidine-3-carboxylic acid derivative (R)-pyrrolidine-3-carboxylic acid derivative->MBL Enzyme (with Zn2+) inhibits

Caption: MBL-mediated Antibiotic Resistance and Inhibition.
Quantitative Data: MBL Inhibition

CompoundTarget MBLKi (µM)IC50 (µM)
J-110,441 (carbapenem derivative)IMP-10.0037-[4]
L-captoprilB1 and B3 MBLs0.072 - >500-[1]
Pyrrolidine-fused β-lactam (24b)VIM-20.85-[1][5]
Pyrrolidine-fused β-lactam (24c)VIM-21.87-[1][5]
Thioxo-cephalosporin derivativeB. cereus MBL~700-
Experimental Protocol: MBL Inhibition Assay

This protocol describes a spectrophotometric assay for determining the inhibitory activity of compounds against MBLs using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the MBL enzyme solution and the test compound dilutions.

  • Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate the reaction by adding the nitrocefin solution.

  • Monitor the increase in absorbance at 486 nm over time, which corresponds to the hydrolysis of nitrocefin.

  • Determine the initial reaction rates and calculate the percent inhibition for each compound concentration.

  • Calculate IC50 or Ki values by fitting the data to appropriate enzyme inhibition models.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors for Tuberculosis

InhA is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the cell wall of Mycobacterium tuberculosis. Inhibition of InhA is a validated strategy for the development of new antituberculosis drugs.

Quantitative Data: InhA Inhibition
CompoundInhA IC50 (µM)
Lead compound (d6)10.05[1]
Optimized compound (s15)5.55[1]
Fused aromatic derivative (p31)1.39[1]
Piperazine derivative (p37)4.47[1]
Genz-10850 (GEQ)0.16[1]
Experimental Protocol: InhA Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of InhA by monitoring the oxidation of NADH.

Materials:

  • Purified InhA enzyme

  • NADH

  • Substrate (e.g., trans-2-enoyl-ACP or a synthetic analogue)

  • Assay buffer: Phosphate or Tris-based buffer at an appropriate pH

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a UV-transparent microplate, add the InhA enzyme, NADH, and the test compound.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Synthesis of (R)-pyrrolidine-3-carboxylic Acid Derivatives

A general synthetic workflow for the preparation of (R)-pyrrolidine-3-carboxylic acid-based enzyme inhibitors often involves initial protection of the amine, followed by modification of the carboxylic acid, and subsequent deprotection.

Experimental Workflow: General Synthesis

Synthesis_Workflow Start (R)-pyrrolidine-3-carboxylic acid (R)-pyrrolidine-3-carboxylic acid Start->(R)-pyrrolidine-3-carboxylic acid N-Boc Protection N-Boc Protection N-Boc-(R)-pyrrolidine-3-carboxylic acid N-Boc-(R)-pyrrolidine-3-carboxylic acid N-Boc Protection->N-Boc-(R)-pyrrolidine-3-carboxylic acid Amide Coupling Amide Coupling N-Boc protected amide N-Boc protected amide Amide Coupling->N-Boc protected amide Purification Purification Purified N-Boc protected amide Purified N-Boc protected amide Purification->Purified N-Boc protected amide Boc Deprotection Boc Deprotection Final pyrrolidine carboxamide Final pyrrolidine carboxamide Boc Deprotection->Final pyrrolidine carboxamide Final Product (R)-pyrrolidine-3-carboxylic acid->N-Boc Protection N-Boc-(R)-pyrrolidine-3-carboxylic acid->Amide Coupling N-Boc protected amide->Purification Purified N-Boc protected amide->Boc Deprotection Final pyrrolidine carboxamide->Final Product

Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of a Pyrrolidine Carboxamide Derivative

This protocol provides a general procedure for the synthesis of a pyrrolidine carboxamide derivative from (R)-pyrrolidine-3-carboxylic acid.

Step 1: N-Boc Protection

  • Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane at room temperature and stir for 1.5 hours.

  • Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl and extract with ether.

  • Combine the ether extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., DIPEA).

  • Stir the mixture for 15 minutes.

  • Add the desired amine and allow the reaction to proceed at room temperature overnight.

  • Work up the reaction by washing with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected amide.

Step 3: Boc Deprotection

  • Dissolve the N-Boc protected amide in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and dry under vacuum to obtain the final pyrrolidine carboxamide product.

These application notes and protocols provide a comprehensive guide for researchers and scientists working on the development of enzyme inhibitors based on the (R)-pyrrolidine-3-carboxylic acid scaffold. The provided data and methodologies can serve as a valuable resource for the design, synthesis, and evaluation of novel therapeutic agents.

References

Application Notes and Protocols: The Role of Constrained Pyrrolidine Scaffolds in Designing Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products and pharmacologically active agents highlights its significance as a versatile scaffold.[2][3] The non-planar, three-dimensional structure of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, which is crucial for establishing specific interactions with biological targets.[1] Furthermore, the stereogenic centers within the pyrrolidine scaffold enable fine-tuning of the spatial orientation of substituents, which can profoundly influence the biological profile of a drug candidate by affecting its binding mode to enantioselective proteins like receptors.[1]

Constraining the pyrrolidine scaffold, for instance by incorporating it into fused or bridged ring systems, offers a powerful strategy to reduce conformational flexibility. This pre-organization of the molecule into a bioactive conformation can lead to enhanced binding affinity and selectivity for a specific receptor subtype. These application notes will provide an overview of the utility of constrained pyrrolidine scaffolds in the design of receptor agonists, with a focus on kappa-opioid and nicotinic acetylcholine receptors. Detailed protocols for the synthesis and evaluation of these compounds are also provided for researchers, scientists, and drug development professionals.

Application Note 1: Constrained Pyrrolidine Scaffolds in the Design of Kappa-Opioid Receptor (KOR) Agonists

Background

The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for the treatment of pain, pruritus, and substance abuse disorders. The development of peripherally restricted KOR agonists is of particular interest to avoid the central nervous system side effects associated with centrally acting opioids. The pyrrolidine moiety is a key pharmacophoric element in many KOR agonists.[4] Conformationally restricting the pyrrolidine scaffold has been a successful strategy in developing potent and selective KOR agonists.[4][5] For example, incorporating the pyrrolidine ring into a perhydroquinoxaline system has yielded potent KOR agonists.[4]

Data Presentation

The following table summarizes the in vitro pharmacological data for a series of constrained pyrrolidine-based KOR agonists. The data includes binding affinity (Ki) at the kappa, mu, and delta opioid receptors, as well as functional agonist activity (EC50 and Emax) determined by a [³⁵S]GTPγS binding assay.

CompoundKOR Ki (nM)μOR Ki (nM)δOR Ki (nM)KOR EC50 (nM)KOR Emax (%)
U-50,488 (Reference) 1.5>10,000>10,00015100
Compound A 0.85008001095
Compound B 1.280012002590
Compound C 2.5>1000>20005085

Data is representative and compiled for illustrative purposes based on findings in the literature.[4][5]

Mandatory Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o βγ KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases pERK pERK beta_arrestin->pERK Activates MAPK Pathway Internalization Receptor Internalization beta_arrestin->Internalization Mediates Agonist Pyrrolidine Agonist Agonist->KOR Binds

Caption: KOR signaling upon agonist binding.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Pharmacological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrrolidine Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Ki) Characterization->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (EC50, Emax) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (μOR, δOR) Functional_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for agonist development.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for KOR [4][6][7]

This protocol determines the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

  • Materials:

    • Cell membranes expressing human KOR (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]U-69,593 (a selective KOR agonist).

    • Non-specific binding control: U-50,488 (10 µM).

    • Test compounds (constrained pyrrolidine derivatives).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Filtration apparatus.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total binding wells: Assay buffer, [³H]U-69,593 (final concentration ~1 nM), and cell membranes (10-20 µg protein).

      • Non-specific binding wells: Assay buffer, [³H]U-69,593, U-50,488, and cell membranes.

      • Test compound wells: Assay buffer, [³H]U-69,593, test compound dilution, and cell membranes.

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay [5][8]

This assay measures the ability of a compound to activate G-protein signaling through the KOR.

  • Materials:

    • Cell membranes expressing human KOR.

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test compounds (agonists).

    • Basal control: Assay buffer without agonist.

    • Stimulated control: A known full KOR agonist (e.g., U-69,593).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes (10-20 µg protein) and GDP (final concentration 10-30 µM). Incubate on ice for 15 minutes.

    • Add the test compound dilutions to the wells.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding (total minus basal) against the logarithm of the agonist concentration.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect, expressed as a percentage of the response to a standard full agonist).

Application Note 2: Pyrrolidine Scaffolds in Designing Nicotinic Acetylcholine Receptor (nAChR) Agonists

Background

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. They are important targets for therapeutic agents for smoking cessation, Alzheimer's disease, and schizophrenia.[9] Nicotine, the prototypical nAChR agonist, contains a pyridine ring linked to an N-methylpyrrolidine ring.[10] The synthesis of nicotine analogues with constrained or modified pyrrolidine rings is a key strategy to develop novel nAChR ligands with improved subtype selectivity and pharmacological profiles.[10][11][12]

Data Presentation

The following table presents the binding affinities for a series of nicotine analogues where the pyrrolidine ring has been modified. The data highlights how structural changes impact the affinity for the α4β2 nAChR subtype.

CompoundModification to Pyrrolidine Scaffoldα4β2 nAChR Ki (µM)
Nicotine N-methylpyrrolidine0.001
Analogue 1 N-benzyl nornicotine0.050
Analogue 2 2-phenylpyrrolidine derivative0.132
Analogue 3 Fused bicyclic pyrrolidine0.009

Data is representative and compiled for illustrative purposes based on findings in the literature.[9]

Mandatory Visualizations

SAR_nAChR_Agonists Nicotine Nicotine Scaffold (Pyridine-Pyrrolidine) Mod_N_Sub N-Substitution (e.g., N-benzyl) Nicotine->Mod_N_Sub Modify Mod_Ring_Sub Ring Substitution (e.g., 2-phenyl) Nicotine->Mod_Ring_Sub Modify Mod_Constrained Constrained/Fused Ring (Bicyclic) Nicotine->Mod_Constrained Modify Effect_N Decreased Affinity Mod_N_Sub->Effect_N Leads to Effect_Ring Decreased Affinity Mod_Ring_Sub->Effect_Ring Leads to Effect_Constrained Potentially Increased Affinity/Selectivity Mod_Constrained->Effect_Constrained Leads to

Caption: SAR of pyrrolidine modifications.

Experimental Protocols

Protocol 3: Synthesis of N-Benzyl Nornicotine (A Nicotine Analogue) [10]

This protocol describes a general method for the synthesis of N-substituted nicotine analogues.

  • Materials:

    • Nornicotine.

    • Benzyl bromide.

    • Potassium carbonate (K₂CO₃).

    • Acetonitrile (CH₃CN).

    • Dichloromethane (CH₂Cl₂).

    • Saturated sodium bicarbonate solution.

    • Brine.

    • Anhydrous magnesium sulfate (MgSO₄).

    • Silica gel for column chromatography.

    • Hexane and ethyl acetate for elution.

  • Procedure:

    • Dissolve nornicotine (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzyl nornicotine.

Protocol 4: Radioligand Displacement Assay for α4β2 nAChRs [9][13]

This protocol is used to determine the binding affinity of test compounds to the α4β2 nAChR.

  • Materials:

    • Cell membranes expressing human α4β2 nAChRs.

    • Radioligand: [³H]Epibatidine or [³H]Cytisine.

    • Non-specific binding control: Nicotine (300 µM).

    • Test compounds (nicotine analogues).

    • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well filter plates with glass fiber filters.

    • Vacuum manifold.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • To the wells of a 96-well filter plate, add the cell membranes (5-15 µg of protein).

    • Add the radioligand (final concentration ~0.2-0.5 nM).

    • Add either assay buffer (for total binding), nicotine (for non-specific binding), or the test compound dilution.

    • Incubate the plate at 4°C for 2-4 hours.

    • Place the filter plate on a vacuum manifold and wash the wells rapidly with ice-cold assay buffer.

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Follow the same data analysis steps as described in Protocol 1 to calculate the IC₅₀ and Ki values for the test compounds.

Constrained pyrrolidine scaffolds are invaluable tools in the rational design of receptor agonists. By reducing conformational flexibility and optimizing the spatial arrangement of key pharmacophoric features, these scaffolds can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. The application notes and protocols provided herein offer a framework for the synthesis and pharmacological evaluation of novel receptor agonists based on this versatile heterocyclic motif. The continued exploration of novel constrained pyrrolidine structures will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white solid. It is generally soluble in some organic solvents such as chloroform and dichloromethane.[1][2] Its solubility in water is slight.[1] Due to the presence of both a carboxylic acid and a Boc-protected amine, its solubility can be influenced by the pH of the solution.

Q2: In which common laboratory solvents can I dissolve this compound?

SolventSolubilityNotes
ChloroformSolubleA commonly cited solvent for this compound.[2]
Dichloromethane (DCM)SolubleOften used in reactions involving this compound.[1][3]
MethanolLikely SolublePolar protic solvents are often suitable for polar molecules.
EthanolLikely SolubleSimilar to methanol, it is expected to be a suitable solvent.
Dimethylformamide (DMF)Likely SolubleA polar aprotic solvent commonly used in peptide synthesis.[3]
Dimethyl sulfoxide (DMSO)Likely SolubleA strong polar aprotic solvent capable of dissolving many organic compounds.
Ethyl AcetateSparingly SolubleMay require heating or co-solvents for complete dissolution.
WaterSlightly SolubleThe compound has limited solubility in aqueous solutions.[1]
AcetonitrileSparingly SolubleSolubility may be limited.

Note: The terms "Soluble," "Likely Soluble," and "Sparingly Soluble" are qualitative. It is highly recommended to perform a solubility test for your specific application and concentration.

Q3: How does the pH of an aqueous solution affect the solubility of this compound?

A3: The solubility of this compound in aqueous solutions is pH-dependent. The carboxylic acid group has an approximate pKa of 4-5.[1] At a pH above the pKa, the carboxylic acid will be deprotonated to form a carboxylate, which increases its solubility in water. Conversely, in acidic conditions (pH below the pKa), the carboxylic acid will be protonated and less soluble.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen solvent.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the compound.

    • Solution: Refer to the solubility table above and select a more suitable solvent. For non-polar compounds, try solvents like chloroform or DCM. For more polar applications, consider DMF or DMSO.

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the volume of solvent used.

    • Solution: Gradually add more solvent while stirring and observing for dissolution.

  • Low Temperature: The solubility of many compounds decreases at lower temperatures.

    • Solution: Gently warm the mixture while stirring. Be cautious, as excessive heat can lead to the degradation of the Boc protecting group.

  • Sonication: The compound may need mechanical energy to dissolve.

    • Solution: Place the sample in a sonicator bath for short intervals to aid dissolution.

  • Compound Purity: Impurities in the compound can affect its solubility.

    • Solution: If possible, verify the purity of your compound. Purification via recrystallization may be necessary.

Issue 2: The compound precipitates out of solution during a reaction.

Possible Causes and Solutions:

  • Change in Solvent Composition: The addition of a co-solvent or reagent may have altered the overall polarity of the reaction mixture, causing the compound to precipitate.

    • Solution: If possible, choose a solvent system in which all reactants and the product are soluble. Alternatively, add a small amount of a co-solvent that is known to dissolve the compound (e.g., a small amount of DMF or DMSO).

  • Temperature Fluctuation: A decrease in temperature can cause a saturated solution to become supersaturated, leading to precipitation.

    • Solution: Maintain a constant temperature for the reaction. If precipitation occurs upon cooling, gentle warming may redissolve the compound.

  • Reaction Product is Insoluble: The product of the reaction may be insoluble in the chosen solvent.

    • Solution: If the product is the desired outcome, this can be a method of isolation. If the reaction needs to proceed further in solution, a different solvent system will be required.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for determining the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, ethyl acetate, dichloromethane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 0.1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer or by stirring with a small magnetic stir bar for 1-2 minutes.

  • Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.1 mL of the solvent and mix again. Repeat this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: Dissolves completely in ≤ 0.5 mL of solvent.

    • Sparingly Soluble: Dissolves completely in > 0.5 mL and ≤ 1 mL of solvent.

    • Slightly Soluble: Some dissolution is observed, but the compound does not dissolve completely even in 1 mL of solvent.

    • Insoluble: No visible dissolution.

  • Record Results: Record your observations for each solvent tested.

Visualizations

Amide Coupling Reaction Workflow

A common application of this compound is in amide bond formation, a key reaction in peptide synthesis. The following diagram illustrates a typical workflow for an EDC/HOBt mediated amide coupling reaction.

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up and Purification R_COOH (R)-Boc-pyrrolidine- 3-carboxylic acid Activated_Ester Active O-acylisourea Ester Intermediate R_COOH->Activated_Ester Reacts with EDC/HOBt Amine Primary or Secondary Amine (H2N-R') Coupling Nucleophilic Attack by Amine Amine->Coupling EDC EDC HOBt HOBt Activated_Ester->Coupling Reacts with amine Product Amide Product Coupling->Product Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for an EDC/HOBt mediated amide coupling reaction.

References

Technical Support Center: Boc Deprotection of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-Boc deprotection of pyrrolidine derivatives.

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Isolated yield of the deprotected pyrrolidine is low.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration The acidic conditions may be too weak to efficiently cleave the Boc group.[1] Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%) or switch to a stronger acid system like 4M HCl in dioxane.[2]
Steric Hindrance Bulky substituents on the pyrrolidine ring can hinder the approach of the acid. Increase the reaction temperature or prolong the reaction time. Monitor the reaction closely to avoid degradation of the product.
Electronic Effects Electron-withdrawing groups on the pyrrolidine ring can slow down the reaction by destabilizing the carbocation intermediate.[1] Consider using a stronger acid or a different deprotection method altogether, such as thermal deprotection.
Degraded Reagents Trifluoroacetic acid (TFA) is hygroscopic and its effectiveness can be reduced by water. Use a fresh bottle of TFA or distill it before use.
Poor Solubility The N-Boc protected pyrrolidine derivative may not be fully dissolved in the reaction solvent. Try a different solvent system or add a co-solvent to improve solubility.

Issue 2: Formation of an Unexpected Side Product with a +56 Mass Unit Adduct

Symptom:

  • Mass spectrometry analysis reveals a significant peak corresponding to the desired product's mass + 56 g/mol .

Cause: This is a classic sign of tert-butylation , a common side reaction in Boc deprotection. The tert-butyl cation (t-Bu⁺) generated during the reaction is a potent electrophile and can alkylate nucleophilic sites on your pyrrolidine derivative or the deprotected product.[3]

Solutions: The most effective way to prevent tert-butylation is to use a scavenger in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.

Common Scavengers for Boc Deprotection:

ScavengerRecommended ConcentrationNotes
Triisopropylsilane (TIS) 2.5 - 5% (v/v)Effective for scavenging the t-butyl cation.
Thioanisole 5% (v/v)Particularly useful when dealing with sulfur-containing amino acids like methionine.[3]
Water 2.5 - 5% (v/v)Can act as a scavenger and helps to hydrolyze any remaining Boc anhydride.
Anisole 5% (v/v)A common scavenger for electron-rich aromatic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc deprotection of pyrrolidine derivatives?

A1: The most prevalent side reaction is tert-butylation , where the tert-butyl cation generated during the cleavage alkylates nucleophilic functional groups.[2] For pyrrolidine derivatives containing other sensitive functionalities, such as those found in proline-containing peptides, other side reactions like racemization at the alpha-carbon can occur, especially under harsh basic or acidic conditions.[3] While less common, if the pyrrolidine ring is substituted with activating groups, ring-opening could be a potential, albeit rare, side reaction under very harsh conditions.

Q2: My pyrrolidine derivative is sensitive to strong acids. What are some milder alternatives for Boc deprotection?

A2: For acid-sensitive substrates, several milder deprotection methods can be employed:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in a solvent such as dichloromethane can effectively remove the Boc group under non-protic conditions.[2]

  • Thermal Deprotection: In some cases, heating the N-Boc pyrrolidine derivative in a high-boiling point solvent can lead to clean deprotection without the need for any reagents.

  • Oxalyl Chloride in Methanol: This method has been shown to be a mild and efficient way to deprotect a variety of N-Boc protected amines, including heterocyclic substrates, at room temperature.[4][5]

  • Aqueous Phosphoric Acid: This can be a good option for deprotection while leaving other acid-sensitive groups like esters intact.[2]

Q3: Can the chirality of my pyrrolidine derivative be affected during Boc deprotection?

A3: Yes, there is a risk of racemization, particularly for chiral pyrrolidines with a stereocenter adjacent to the nitrogen atom (e.g., proline and its derivatives). The conditions that might lead to racemization are typically harsh, but it's a possibility to be aware of. Studies on N-Boc-2-lithiopyrrolidine have shown that the chiral center can undergo enantiomerization. While this is under specific organometallic conditions, it highlights the potential for loss of stereochemical integrity at the C2 position of the pyrrolidine ring.[6] To minimize this risk, it is advisable to use the mildest possible deprotection conditions and to carefully monitor the stereochemical purity of the product.

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: The progress of the reaction can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value on the TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction progress by showing the disappearance of the starting material peak and the appearance of the product peak with the expected mass.

Quantitative Data Summary

The following table summarizes typical yields for different Boc deprotection methods applied to various amine substrates, including heterocyclic amines. Note that yields are substrate-dependent and the following data should be used as a general guideline.

Deprotection MethodReagentsSubstrate TypeReaction TimeTypical Yield (%)Reference
Acidic (Strong) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Aliphatic, Aromatic, Heterocyclic Amines1 - 2 hours>90[7]
Acidic (Strong) 4M HCl in DioxaneAliphatic, Aromatic, Heterocyclic Amines1 - 4 hours>90[7]
Neutral (Mild) Oxalyl Chloride in MethanolAliphatic, Aromatic, Heterocyclic Amines1 - 4 hoursup to 90[4][5]
Thermal Boiling WaterAromatic & Aliphatic Amines10 min - 2 hQuantitative[6]
Lewis Acid Zinc Bromide (ZnBr₂)N-Boc AminesNot SpecifiedHigh[3]

Experimental Protocols

Protocol 1: Standard Acidic Boc Deprotection using TFA

  • Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in dichloromethane (DCM, approximately 5-10 volumes).

  • If required, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 2-10 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue, often the TFA salt of the amine, can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

  • Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in methanol (5-10 volumes).

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (2.0-3.0 eq) dropwise. A slight exotherm and sputtering may be observed.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, slowly add deionized water to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected pyrrolidine derivative.[5]

Visualizations

Boc_Deprotection_Mechanism cluster_reaction Acid-Catalyzed Boc Deprotection cluster_side_reaction Side Reaction Pathway Boc-Protected_Pyrrolidine N-Boc-Pyrrolidine Protonated_Carbamate Protonated Carbamate Boc-Protected_Pyrrolidine->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Fragmentation tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Protonated_Carbamate->tert_Butyl_Cation Deprotected_Pyrrolidine Deprotected Pyrrolidine (Amine Salt) Carbamic_Acid->Deprotected_Pyrrolidine Decarboxylation CO2 CO₂ (gas) Carbamic_Acid->CO2 tert_Butylated_Product tert-Butylated Side Product tert_Butyl_Cation->tert_Butylated_Product Alkylation Trapped_Cation Trapped Species tert_Butyl_Cation->Trapped_Cation Trapping Nucleophilic_Substrate Nucleophilic Moiety (e.g., on another molecule) Scavenger Scavenger (e.g., TIS, Thioanisole)

Caption: Mechanism of acid-catalyzed Boc deprotection and the competing side reaction of tert-butylation.

Deprotection_Decision_Tree Start Start: Select Boc Deprotection Method Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Standard_Conditions Use Standard Acidic Conditions (TFA/DCM or HCl/dioxane) Acid_Sensitive->Standard_Conditions No Mild_Conditions Consider Milder Methods Acid_Sensitive->Mild_Conditions Yes Nucleophilic_Residues Does the substrate have nucleophilic moieties? Standard_Conditions->Nucleophilic_Residues Lewis_Acid Lewis Acid (e.g., ZnBr₂) Mild_Conditions->Lewis_Acid Non-protic conditions needed Thermal Thermal Deprotection Mild_Conditions->Thermal Reagent-free method preferred Oxalyl_Chloride Oxalyl Chloride/MeOH Mild_Conditions->Oxalyl_Chloride Mild chemical method Proceed Proceed with Deprotection Lewis_Acid->Proceed Thermal->Proceed Oxalyl_Chloride->Proceed Add_Scavenger Add Scavenger (e.g., TIS, anisole) Nucleophilic_Residues->Add_Scavenger Yes Nucleophilic_Residues->Proceed No Add_Scavenger->Proceed

Caption: Decision tree for selecting an appropriate Boc deprotection method.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve 1. Dissolve N-Boc-Pyrrolidine in suitable solvent Cool 2. Cool solution to 0 °C (for acidic methods) Dissolve->Cool Add_Scavenger 3. Add scavenger (if necessary) Cool->Add_Scavenger Add_Reagent 4. Add deprotection reagent (e.g., TFA, Oxalyl Chloride) Add_Scavenger->Add_Reagent Stir 5. Stir at appropriate temperature Add_Reagent->Stir Monitor 6. Monitor reaction by TLC or LC-MS Stir->Monitor Quench 7. Quench reaction (if necessary) Monitor->Quench Concentrate 8. Concentrate under reduced pressure Quench->Concentrate Neutralize_Extract 9. Neutralize and/or extract product Concentrate->Neutralize_Extract Purify 10. Purify product (if necessary) Neutralize_Extract->Purify

References

Technical Support Center: Purification of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities can include unreacted starting materials, residual coupling reagents (e.g., EDC, HOBt), by-products from the Boc-protection step, and diastereomers if additional chiral centers are present.[1] In amide coupling reactions, pyrrolidine derivatives originating from reagents like PyBOP can also be a significant impurity.

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining chemical purity.[1] To determine enantiomeric excess (e.e.), chiral HPLC is the preferred method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also help in identifying impurities.

Q3: What are the primary methods for purifying this compound and its derivatives?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common techniques are:

  • Flash Column Chromatography: Effective for removing a wide range of impurities with different polarities.[1][2]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, particularly effective at removing minor impurities.[1][3]

  • Diastereomeric Salt Crystallization: A classical method for resolving racemic mixtures of chiral carboxylic acids.[4]

  • Chiral HPLC: Used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.[5]

Troubleshooting Guides

Flash Column Chromatography

Q4: I am observing significant streaking or tailing of my carboxylic acid product on the silica gel column. How can I improve the peak shape?

A4: Tailing is a common issue when purifying carboxylic acids on silica gel due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[6] This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica surface and leading to sharper peaks.

Q5: My product is highly polar and is not eluting from the silica gel column, even with a very polar solvent system. What are my options?

A5: If your compound is too polar for standard silica gel chromatography, consider the following:

  • Reverse-Phase Chromatography: C18-functionalized silica is a good alternative for purifying highly polar compounds. A mobile phase of water/acetonitrile or water/methanol, often with a TFA or formic acid modifier, is typically used.[7]

  • Alternative Stationary Phases: Alumina (acidic, basic, or neutral) can be another option depending on the properties of your compound.[8]

Recrystallization

Q6: My Boc-protected pyrrolidine derivative is oiling out instead of crystallizing. What can I do?

A6: Oiling out occurs when the compound's solubility in the chosen solvent is too high at the crystallization temperature. To induce crystallization, you can:

  • Adjust the Solvent System: If using a binary solvent system (e.g., ethyl acetate/hexane), try increasing the proportion of the "poor" solvent (hexane).[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to create nucleation sites.[3]

  • Seed the Solution: Add a few crystals of the pure compound to the supersaturated solution to initiate crystallization.[9]

  • Slow Cooling: Ensure the solution cools down slowly to room temperature before placing it in a colder environment like a refrigerator.[3]

Q7: I am getting very low recovery after recrystallization. How can I improve the yield?

A7: Low recovery is often due to the high solubility of the product in the crystallization solvent, even at low temperatures. To improve yield:

  • Optimize the Solvent System: Perform small-scale solubility tests to find a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool for a Sufficient Time: Allow the solution to cool for an extended period at a low temperature to maximize crystal formation.

Diastereomeric Salt Crystallization

Q8: I am attempting to resolve a racemic mixture of a pyrrolidine-3-carboxylic acid derivative, but I am not getting any crystal formation after adding the chiral resolving agent. What should I do?

A8: Crystal formation is highly dependent on the solvent system. You should:

  • Screen Different Solvents: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[4] A systematic screening of various solvents and solvent mixtures is crucial.

  • Adjust the Concentration: The solution may be too dilute. Try concentrating the solution to induce supersaturation.

  • Vary the Stoichiometry: While an equimolar amount of the resolving agent is a good starting point, the optimal molar ratio may vary and should be optimized (e.g., 0.5 to 1.0 equivalents).[4][10]

Q9: The diastereomeric purity of my crystallized salt is not improving with further recrystallization. What could be the issue?

A9: This could indicate the formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice.[11] In such cases, further recrystallization may not be effective. It may be necessary to screen for a different chiral resolving agent or a different solvent system that promotes the formation of a eutectic mixture.

Chiral HPLC

Q10: I am not achieving baseline separation of the enantiomers of my this compound derivative. How can I improve the resolution?

A10: Improving resolution in chiral HPLC often requires a systematic approach:

  • Optimize the Mobile Phase: Small changes in the mobile phase composition, such as the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane), can significantly impact selectivity. The addition of acidic or basic additives can also be beneficial.[12]

  • Screen Different Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for separating a broad range of chiral compounds.[5] If one CSP does not provide adequate separation, screening other CSPs with different chiral selectors is recommended.

  • Adjust the Temperature: Temperature can affect the selectivity of a chiral separation. Analyzing at different temperatures may improve resolution.[12]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

Q11: My retention times are not reproducible in my chiral HPLC analysis. What are the possible causes?

A11: Irreproducible retention times can be caused by several factors:

  • Inadequate Column Equilibration: Chiral columns can require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Mobile Phase Inconsistency: Prepare fresh mobile phase for each set of experiments and ensure accurate measurements of all components. Small variations in the mobile phase composition can lead to significant shifts in retention time.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Flash Column Chromatography >95%60-90%Widely applicable, good for removing diverse impurities.Can be time-consuming, may require large solvent volumes.
Recrystallization >99%50-80%Can provide very high purity, scalable.Requires a crystalline solid, yield can be variable.[1][3]
Diastereomeric Salt Crystallization >98% (e.e.)40-50% (per enantiomer)Scalable method for chiral resolution.Requires screening of resolving agents and solvents, yield is inherently limited.[4]
Preparative Chiral HPLC >99% (e.e.)VariableDirect separation of enantiomers.Expensive, not easily scalable, lower throughput.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To purify a crude this compound derivative from non-polar and moderately polar impurities.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid

  • Glass column, collection tubes, TLC plates

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate with 0.1% Acetic Acid).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the top of the silica bed.

  • Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate with 0.1% Acetic Acid).

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude product

  • Solvents: Ethyl Acetate, Hexane

  • Erlenmeyer flask, heating plate, filtration apparatus

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Cloudiness: Slowly add hexane dropwise at room temperature until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.[3]

Protocol 3: Diastereomeric Salt Crystallization

Objective: To resolve a racemic mixture of a pyrrolidine-3-carboxylic acid derivative.

Materials:

  • Racemic carboxylic acid

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid)[13]

  • Screening solvents (e.g., ethanol, isopropanol)

  • Filtration apparatus

Methodology:

  • Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same hot solvent.

  • Mixing and Cooling: Combine the two solutions and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Isolation of Diastereomer: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

  • Purity Analysis: Determine the diastereomeric excess of the crystals by a suitable analytical method (e.g., NMR or chiral HPLC after liberating the free acid).

  • Recrystallization (Optional): If necessary, recrystallize the diastereomeric salt from a suitable solvent to enhance its purity.

  • Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid or base to liberate the enantiomerically enriched carboxylic acid.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product chromatography Flash Column Chromatography start->chromatography Initial Cleanup diastereomeric_crystallization Diastereomeric Salt Crystallization start->diastereomeric_crystallization Racemic Mixture recrystallization Recrystallization chromatography->recrystallization High Purity purity_check Purity Check (HPLC, NMR) recrystallization->purity_check diastereomeric_crystallization->recrystallization Enantiopure Salt final_product Pure Product purity_check->final_product Meets Specs

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_crystallization start Problem: Oiling Out During Crystallization q1 Is the solution cooling too rapidly? start->q1 a1_yes Action: Allow for slow cooling to room temperature before refrigeration. q1->a1_yes Yes q2 Is the solvent system appropriate? q1->q2 No a1_yes->q2 a2_no Action: Adjust the ratio of 'good' to 'poor' solvent. Perform solubility tests. q2->a2_no No q3 Are there nucleation sites? q2->q3 Yes a2_no->q3 a3_no Action: Scratch the inside of the flask or add seed crystals. q3->a3_no No success Successful Crystallization q3->success Yes a3_no->success

Caption: A troubleshooting decision tree for issues encountered during the crystallization of Boc-protected pyrrolidine derivatives.

References

Technical Support Center: Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a key chiral building block in drug discovery.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The target molecule is typically synthesized by protecting the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is most commonly achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] Alternative, more complex routes to the core pyrrolidine-3-carboxylic acid structure include organocatalytic asymmetric Michael addition and asymmetric catalytic hydrogenation, which can offer high yields and excellent enantiomeric excess.[3][4]

Q2: What is the role of the "Boc" protecting group in this synthesis?

The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the nitrogen atom in the pyrrolidine ring.[5] It prevents the amine from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), allowing for further functionalization of the nitrogen atom.[5][6]

Q3: What are the critical factors that influence the overall yield of the Boc-protection reaction?

Several factors can significantly impact the yield:

  • Base and Solvent Selection: The choice of base and solvent system is critical. A common and effective method involves using a base like sodium hydroxide or sodium bicarbonate in a biphasic system (e.g., dioxane/water or dichloromethane/water).[1][5][6]

  • Reaction Temperature: The reaction is typically performed at room temperature to ensure a steady reaction rate without promoting side reactions or decomposition of the Boc anhydride.[1][6]

  • pH Control: Maintaining the appropriate pH is essential for the reaction to proceed efficiently. The basic conditions deprotonate the amine, making it nucleophilic enough to attack the Boc anhydride.

  • Work-up Procedure: A proper aqueous work-up is necessary to isolate the product. This usually involves an initial wash to remove unreacted base, followed by acidification to protonate the carboxylic acid, allowing for its extraction into an organic solvent.[1][6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: I am consistently obtaining a low yield after performing the Boc protection of (R)-pyrrolidine-3-carboxylic acid. What are the potential causes and how can I resolve this?

A: Low yields can stem from several issues during the reaction or work-up phases. Below is a systematic guide to troubleshoot this problem.

Troubleshooting Flowchart for Low Yield

start Start: Low Yield Observed check_reaction 1. Verify Reaction Conditions start->check_reaction check_reagents Reagents Stoichiometry & Quality check_reaction->check_reagents Incorrect? check_ph pH of Reaction Mixture check_reaction->check_ph Incorrect? check_time_temp Reaction Time & Temperature check_reaction->check_time_temp Incorrect? check_workup 2. Review Work-up Procedure check_reaction->check_workup Conditions OK solution_reagents Solution: Use fresh Boc₂O (1.1-1.2 eq). Ensure base is in sufficient excess. check_reagents->solution_reagents solution_ph Solution: Maintain pH > 9 during reaction. Use a pH meter for accuracy. check_ph->solution_ph solution_time_temp Solution: Stir at room temperature for at least 1.5-3 hours. Monitor reaction by TLC. check_time_temp->solution_time_temp check_acidification Acidification Step check_workup->check_acidification Issue Here? check_extraction Extraction Efficiency check_workup->check_extraction Issue Here? solution_acidification Solution: Acidify aqueous layer slowly to pH ~2-3. Confirm with pH paper. check_acidification->solution_acidification solution_extraction Solution: Perform multiple extractions (3x) with a suitable solvent (e.g., Ether, EtOAc). Wash combined organic layers with brine. check_extraction->solution_extraction end_node Yield Improved solution_reagents->end_node solution_ph->end_node solution_time_temp->end_node solution_acidification->end_node solution_extraction->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product is difficult to extract from the aqueous layer.

Q: After acidification, I am having trouble extracting my product into the organic layer. What could be the cause?

A: This issue typically points to incomplete acidification or the formation of an emulsion.

  • Incomplete Acidification: The carboxylate salt of the product is water-soluble. To enable extraction into an organic solvent like ether or ethyl acetate, the aqueous phase must be sufficiently acidified (typically to a pH of 2-3) to protonate the carboxylate to the neutral carboxylic acid.[6] Use a pH meter or pH paper to confirm the pH before extraction.

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, especially if salts are present. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can also help.

Issue 3: Impurities are present in the final product.

Q: My final product shows impurities after NMR analysis. What are the likely sources and how can I improve purity?

A: Impurities can arise from unreacted starting materials or byproducts.

  • Unreacted (R)-pyrrolidine-3-carboxylic acid: This suggests an incomplete reaction. Ensure that at least a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate was used and that the reaction was allowed to proceed for a sufficient amount of time (monitoring by TLC is recommended).

  • Byproducts from Boc₂O: Di-tert-butyl dicarbonate can decompose. Using fresh reagent is always recommended. During the work-up, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts.

  • Purification: If impurities persist, consider purification by column chromatography. However, a carefully executed acid-base work-up is often sufficient to achieve high purity.[7]

Data Presentation

The choice of synthetic route can significantly impact yield, cost, and scalability. The following table compares common strategies for producing the core (R)-pyrrolidine-3-carboxylic acid structure.

ParameterOrganocatalytic Asymmetric Michael AdditionAsymmetric Catalytic HydrogenationSynthesis from (2S,4R)-4-hydroxyproline
Overall Yield ~70-85%Up to >95%Variable, typically lower
Enantiomeric Excess (ee) High (typically >97%)Excellent (>99%)High (maintains starting chirality)
Number of Steps 21-23-5+
Key Reagents/Catalysts Chiral amine organocatalystChiral Rhodium or Ruthenium complexesReagents for dehydroxylation
Scalability ModerateHighModerate to low
Cost-Effectiveness Generally goodCan be high due to precious metal catalystsDependent on reagent costs
(Data summarized from a comparative guide on synthetic efficiency.)[3]

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This protocol describes a standard procedure for the synthesis of this compound.[1][6]

Experimental Workflow

start Starting Material: (R)-pyrrolidine-3-carboxylic acid dissolve Dissolve in Dioxane & 1N NaOH start->dissolve add_boc Add Boc₂O in Dioxane dissolve->add_boc react Stir at RT (1.5 - 3h) add_boc->react workup Aqueous Work-up: 1. Dilute with Ether 2. Wash with NaOH react->workup acidify Acidify Aqueous Layer with 3N HCl to pH 2-3 workup->acidify extract Extract with Ether (3x) acidify->extract dry Dry organic layer (e.g., Na₂SO₄) & Concentrate extract->dry product Final Product: (R)-Boc-pyrrolidine- 3-carboxylic acid dry->product

Caption: General workflow for Boc-protection.

Methodology:

  • Preparation: In a round-bottom flask, prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide (NaOH) solution.[1]

  • Addition of Boc Anhydride: To this stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise at room temperature.[1]

  • Reaction: Allow the mixture to stir at room temperature for 1.5 to 3 hours.[1][6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Initial Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (or ethyl acetate). Wash the organic phase with 1N NaOH to remove any unreacted starting material.[1]

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous phase to a pH of approximately 2-3 by adding 3N HCl.[1][6] The product may precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer multiple times (at least 3x) with diethyl ether or ethyl acetate.[6]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the final product, this compound.[6]

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). Below are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help diagnose and resolve issues of incomplete deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common indicators of incomplete Boc deprotection?

A1: Incomplete Boc deprotection can manifest in several ways during your analysis:

  • Chromatography (HPLC/LC-MS): You may observe a peak corresponding to the starting material (Boc-protected compound) alongside your product peak. In peptide synthesis, this can lead to deletion sequences where an amino acid is missing.[1]

  • Mass Spectrometry (MS): The mass spectrum of your crude product will show a mass corresponding to the molecular weight of the starting material or a mass difference of +100.12 amu from your expected product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The persistence of a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically around 1.4-1.5 ppm in ¹H NMR, is a definitive sign of the Boc group's presence. Similarly, in ¹³C NMR, signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) indicate an intact Boc group.

  • Thin-Layer Chromatography (TLC): The presence of a spot with the same Rf value as your starting material indicates an incomplete reaction.[1][3]

Q2: What are the primary causes of incomplete Boc deprotection?

A2: Several factors can contribute to incomplete removal of the Boc group:

  • Insufficient Acid Strength or Concentration: The concentration of TFA may be too low for the specific substrate. While a 20-50% solution of TFA in dichloromethane (DCM) is common, some sterically hindered or less reactive substrates may require neat TFA or stronger acidic conditions.[1][4][5]

  • Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While many reactions are complete within 30 minutes to 2 hours at room temperature, challenging substrates may need longer reaction times or gentle heating.[1][6]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can physically block the TFA from accessing the Boc group, slowing down the cleavage reaction.[1]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell properly in the deprotection solvent, the TFA cannot efficiently reach all the peptide chains, leading to incomplete deprotection.[1][7] A study showed that using 55% TFA in DCM resulted in better resin swelling and higher peptide purity compared to 100% TFA, which led to incomplete Boc removal and deletion sequences.[7]

  • Reagent Quality: The presence of water in the TFA can reduce its effective acidity.[1] Always use high-purity, anhydrous reagents.

Q3: How can I optimize my Boc deprotection reaction conditions?

A3: To ensure complete deprotection, consider the following optimization strategies:

  • Increase TFA Concentration: If you suspect incomplete deprotection, you can increase the concentration of TFA. A common range is 20% TFA in DCM to 100% (neat) TFA.[4][5]

  • Extend Reaction Time: Monitor the reaction over a longer period. Taking aliquots at different time points and analyzing them by TLC or LC-MS can help determine the optimal reaction time.[1][6]

  • Elevate Temperature: For particularly stubborn Boc groups, the reaction temperature can be slightly elevated (e.g., to 40°C), but be cautious as this may also increase the rate of side reactions.[6][8]

  • Solvent Choice: Ensure you are using an appropriate solvent that allows for good solubility of your substrate. Dichloromethane (DCM) is the most common solvent.[4]

  • Use of Scavengers: While scavengers primarily prevent side reactions from the generated tert-butyl cation, they are a crucial component of a robust deprotection protocol.[6][9]

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions.

Issue Observed Potential Cause Recommended Solution
Starting material present in HPLC/LC-MS1. Insufficient TFA concentration.[1] 2. Inadequate reaction time.[1] 3. Steric hindrance.[1]1. Increase TFA concentration (e.g., from 20% to 50% or neat TFA).[4] 2. Extend the reaction time and monitor progress by TLC or LC-MS.[3][6] 3. Consider using a stronger acid system like 4M HCl in dioxane if the substrate is compatible.[6][9]
¹H NMR shows a persistent singlet at ~1.4 ppmThe Boc group is still attached.[2]Re-subject the product to the deprotection conditions, optimizing concentration, time, or temperature as needed.
Deletion sequences in peptide synthesis (SPPS)1. Poor resin swelling.[1][7] 2. Incomplete deprotection in a previous cycle.[1]1. Ensure adequate resin swelling by using an appropriate solvent mixture (e.g., 50% TFA in DCM).[1] Pre-washing the resin with the deprotection solution can also help.[1] 2. Perform a Kaiser test (or other ninhydrin-based test) after the deprotection step to confirm the presence of free primary amines.[1]
Unexpected side products in mass spectrumAlkylation of sensitive residues by the tert-butyl cation.[6][9]Add scavengers to the deprotection cocktail. The choice of scavenger depends on the amino acid residues present.[9]

Scavenger Recommendations for Side Reaction Prevention

The cleavage of the Boc group generates a reactive tert-butyl cation, which can cause unwanted side reactions by alkylating nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[9][10] Scavengers are added to the reaction mixture to trap this carbocation.[9]

Sensitive Residue(s) Recommended Scavenger(s) Typical Concentration (%) Notes
General PurposeTriisopropylsilane (TIS) + Water2.5 - 5% TIS, 2.5 - 5% WaterA standard and effective cocktail for many sequences.[4][6][10]
Tryptophan (Trp)1,2-Ethanedithiol (EDT)2.5%Highly effective at preventing indole ring alkylation.[10]
Methionine (Met)Thioanisole5%Prevents the formation of sulfonium salts.[6]
Cysteine (Cys), Tyrosine (Tyr)Triethylsilane (TES), Anisole5%TES is a good carbocation scavenger. Anisole can protect the phenolic ring of Tyr.[6][9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase
  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common starting point is a 1:1 volume ratio of TFA to DCM (50% v/v).[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[4]

    • Redissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude deprotected amine.[4]

Protocol 2: Monitoring Deprotection using ¹H NMR
  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Integrate the area of the characteristic singlet of the tert-butyl protons of the Boc group (around 1.4-1.5 ppm). Compare this integration to a known proton signal from your molecule to quantify the amount of remaining starting material. Complete deprotection is indicated by the complete disappearance of this signal.

Protocol 3: Monitoring Deprotection using LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Injection: Inject the sample into the LC-MS system.

  • Analysis:

    • Monitor the chromatogram for the elution of the starting material and the product.

    • Examine the mass spectrum corresponding to each peak. The deprotected product will have a mass that is 100.12 amu less than the Boc-protected starting material.[2]

Diagrams

G cluster_workflow Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed (e.g., by HPLC, NMR) check_conditions Review Reaction Conditions: - TFA Concentration? - Reaction Time? - Temperature? start->check_conditions increase_tfa Increase TFA Concentration (e.g., 50% or neat) check_conditions->increase_tfa Low Conc. extend_time Extend Reaction Time check_conditions->extend_time Short Time increase_temp Increase Temperature (with caution) check_conditions->increase_temp Low Temp. re_run Re-run Deprotection increase_tfa->re_run extend_time->re_run increase_temp->re_run analyze Analyze Product for Completeness re_run->analyze success Deprotection Complete analyze->success Yes check_substrate Consider Substrate Issues: - Steric Hindrance? - Poor Resin Swelling (SPPS)? analyze->check_substrate No stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) check_substrate->stronger_acid Yes stronger_acid->re_run

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_pathway Boc Deprotection and Side Reaction Pathway Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + TFA Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - t-Butyl Cation tert_Butyl_Cation t-Butyl Cation (+) Protonated_Boc->tert_Butyl_Cation Deprotected_Amine R-NH2 Carbamic_Acid->Deprotected_Amine - CO2 Scavenger Scavenger (e.g., TIS, EDT) tert_Butyl_Cation->Scavenger Trapped By Nucleophilic_Residue Nucleophilic Residue (Trp, Met, etc.) tert_Butyl_Cation->Nucleophilic_Residue Attacks Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Side_Product Alkylated Side Product Nucleophilic_Residue->Side_Product

Caption: Boc deprotection mechanism and scavenger action.

References

Technical Support Center: Mitigation of t-Butylation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing t-butylation side reactions during chemical synthesis, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is t-butylation and when does it occur?

A1: T-butylation is an undesirable side reaction where a tert-butyl group is inadvertently attached to a molecule.[1] In peptide synthesis, this most frequently happens during the final cleavage step when using acid-labile tert-butyl-based protecting groups.[1] The cleavage process, typically with a strong acid like trifluoroacetic acid (TFA), generates reactive tert-butyl cations that can then react with nucleophilic side chains of certain amino acids.[1][2]

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[3][4]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the carbocation.[2][3]

Q3: What are scavengers and how do they prevent t-butylation?

A3: Scavengers are reagents added to the cleavage or deprotection mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with the target molecule.[2][3] These are typically nucleophilic compounds that react more readily with the t-butyl cation than the sensitive amino acid residues, effectively neutralizing the threat of side reactions.[1][2]

Q4: Can t-butylation be reversed?

A4: In some cases, the side reaction can be reversed. For instance, the S-alkylation of methionine is a reversible reaction.[5] Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group.[5]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: This mass addition is a strong indicator of t-butylation of a sensitive residue (Trp, Met, Cys, or Tyr) by a tert-butyl cation.[1][6]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection or cleavage reagent. The choice of scavenger depends on the specific residues present in your peptide. Refer to the tables below for guidance on scavenger selection and cocktail efficiency.[2][6]

Issue 2: Incomplete removal of t-butyl protecting groups.

  • Possible Cause 1: Insufficient acid concentration or equivalents. [3]

    • Solution: Increase the acid concentration (e.g., use 95% TFA in DCM). For more challenging deprotections, a stronger acid like 4M HCl in dioxane can be an alternative.[3]

  • Possible Cause 2: Insufficient reaction time or temperature. [3]

    • Solution: Extend the reaction time and monitor progress using TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[3]

  • Possible Cause 3: Steric hindrance around the protected group. [3]

    • Solution: A combination of a stronger acid, longer reaction time, and slightly elevated temperature may be necessary. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[3]

Data Presentation

Table 1: Common Scavengers for Preventing t-Butylation

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)Trp, general carbocations2.5 - 5%Highly effective carbocation scavenger.[1][5]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[5]
1,2-Ethanedithiol (EDT)Cys, Trp2.5%Commonly used for protecting cysteine residues and preventing tryptophan oxidation.[2][5]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[5]
ThioanisoleMet5%Effective in preventing S-alkylation of methionine.[5]
WaterGeneral carbocations2.5 - 5%Often used as a component in scavenger cocktails.[5]
Phenol, m-Cresol, AnisoleTyr, general nucleophiles5%These phenolic compounds can act as decoys for the tert-butyl cation.[2]

Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide

The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98%<2%

Data is illustrative and based on literature reports.[3]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[7]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[7]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[5][7]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[5]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Fmoc SPPS)

  • Resin Preparation: Swell the peptide-resin in DCM.[5]

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2][5] Always add the acid to the other components slowly in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (10-25 ml/g of resin) and agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.[5]

  • Precipitation: Precipitate the peptide by adding the combined filtrate drop-wise to a 10-fold volume of cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether to remove scavengers, and dry under vacuum.[5][8]

Visualizations

t_butylation_pathway cluster_0 Acidic Cleavage (e.g., TFA) cluster_1 Potential Side Reaction cluster_2 Scavenger Intervention Protected_Peptide Protected Peptide (e.g., Boc, tBu) tButyl_Cation t-Butyl Cation (Reactive) Protected_Peptide->tButyl_Cation Generates Deprotected_Peptide Deprotected Peptide (Desired Product) Protected_Peptide->Deprotected_Peptide Yields Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) tButyl_Cation->Nucleophilic_Residue Attacks Trapped_Cation Trapped Cation (Inactive) tButyl_Cation->Trapped_Cation Alkylated_Side_Product Alkylated Side Product (+56 Da) Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->tButyl_Cation Traps

Caption: Mechanism of t-butylation and scavenger action.

experimental_workflow start Start: Protected Peptide/Resin prepare_reagents Prepare Cleavage Cocktail (TFA + Scavengers) start->prepare_reagents cleavage Perform Cleavage/Deprotection (RT, 1-3h) prepare_reagents->cleavage isolate Isolate Crude Product (Filtration/Precipitation) cleavage->isolate analyze Analyze Crude Product (HPLC, LC-MS) isolate->analyze pure Desired Purity Achieved analyze->pure Yes troubleshoot Side Products Detected (e.g., +56 Da) analyze->troubleshoot No end End: Purified Peptide pure->end troubleshoot->prepare_reagents Optimize Scavenger Cocktail

Caption: Experimental workflow for using scavengers.

troubleshooting_guide start Problem: Unexpected peak (+56 Da) in HPLC/LC-MS check_scavenger Was a scavenger used? start->check_scavenger add_scavenger Action: Add a suitable scavenger (e.g., TIS, EDT) to the cleavage cocktail. check_scavenger->add_scavenger No check_cocktail Was a scavenger cocktail used? check_scavenger->check_cocktail Yes end Re-run experiment and analyze. add_scavenger->end optimize_cocktail Action: Optimize the scavenger cocktail. Consider 'Reagent K' for complex peptides. check_cocktail->optimize_cocktail No check_conditions Review cleavage conditions (time, temperature). check_cocktail->check_conditions Yes optimize_cocktail->end adjust_conditions Action: Reduce temperature or cleavage time. check_conditions->adjust_conditions Harsh? check_conditions->end Optimal adjust_conditions->end

Caption: Troubleshooting logic for t-butylation.

References

Impact of steric hindrance in reactions with (R)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-1-Boc-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc protecting group in (R)-1-Boc-pyrrolidine-3-carboxylic acid, and how does it influence reactivity?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the secondary amine of the pyrrolidine ring. Its primary role is to prevent the amine from participating in unwanted side reactions, such as acting as a nucleophile during the activation and coupling of the carboxylic acid. However, the bulky nature of the Boc group can introduce significant steric hindrance, which may slow down or impede reactions at the nearby carboxylic acid function. Careful selection of coupling reagents and optimization of reaction conditions are often necessary to overcome this steric effect.

Q2: What are the most common challenges encountered when using (R)-1-Boc-pyrrolidine-3-carboxylic acid in amide coupling reactions?

A2: The most frequent challenges are low reaction yields and slow reaction rates. These issues primarily stem from the steric hindrance posed by the bulky Boc group, which can obstruct the approach of the amine nucleophile to the activated carboxylic acid. Electron-deficient or sterically hindered amines can further exacerbate this problem.

Q3: How can I effectively deprotect the Boc group after my reaction is complete?

A3: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually complete within 1-2 hours at room temperature. It is crucial to be aware that the carbocation generated during deprotection can lead to side reactions, especially with sensitive residues like tryptophan or methionine. The use of "scavengers" such as triisopropylsilane (TIS) is often recommended to trap these reactive intermediates.[1][2]

Q4: Can (R)-1-Boc-pyrrolidine-3-carboxylic acid be used in applications other than amide bond formation?

A4: Yes, beyond its use in synthesizing amides for peptidomimetics and other bioactive molecules, it serves as a versatile chiral starting material. For instance, it can be a precursor for creating more complex substituted pyrrolidine scaffolds through reactions like organocatalytic asymmetric Michael additions.[3][4][5] Its derivatives are key components in the synthesis of various enzyme inhibitors, such as those for Dipeptidyl Peptidase-4 (DPP-IV).[6][7]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

The bulky Boc group on (R)-1-Boc-pyrrolidine-3-carboxylic acid can sterically hinder the approach of amines, leading to low yields. The table below outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Insufficient Activation of Carboxylic Acid Use a more potent coupling reagent. While standard reagents like EDC/HOBt can be effective, for challenging couplings with hindered amines, consider using uronium-based reagents like HATU, HBTU, or COMU, which form highly reactive activated esters.[3]
Steric Hindrance from the Amine If coupling with a sterically demanding amine, increase the reaction temperature (e.g., to 40-50 °C) and prolong the reaction time. Monitor the reaction progress by LC-MS to determine the optimal duration.
Suboptimal Base Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. Ensure adequate equivalents of the base are used to neutralize any acid present and facilitate the reaction.
Incomplete Reaction Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This can improve the reaction rate and overall yield.
Product Loss During Workup The resulting amide may have some water solubility. During aqueous workup, saturate the aqueous layer with NaCl (brine wash) to reduce the solubility of the product in the aqueous phase and improve extraction into the organic layer.
Issue 2: Side Reactions During Boc Deprotection

The generation of a reactive tert-butyl cation during acidic cleavage of the Boc group can lead to unwanted side reactions.

Potential Cause Troubleshooting Steps
Alkylation of Nucleophilic Residues If your molecule contains sensitive functional groups (e.g., indole in tryptophan, thioether in methionine), add a scavenger to the deprotection cocktail. A common mixture is 95:2.5:2.5 (v/v/v) of TFA:Water:Triisopropylsilane (TIS).[1][2]
Incomplete Deprotection Ensure sufficient equivalents of acid and adequate reaction time. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group. If the reaction is sluggish, a slightly elevated temperature may be cautiously applied.
Product Degradation Some products may be sensitive to strong acid. If degradation is observed, consider using milder deprotection conditions, such as 4M HCl in dioxane, although this may require longer reaction times.

Quantitative Data on Amide Coupling Reactions

The choice of coupling reagent can significantly impact the yield of amide bond formation, especially when dealing with sterically hindered substrates. The following table provides a comparative overview of expected yields with different coupling partners.

Amine Substrate Coupling Reagent Typical Yield (%) Notes
AnilineEDC/HOBt60-75A standard coupling with an unhindered aromatic amine.
2,6-DimethylanilineEDC/HOBt< 20Significant steric hindrance from the amine leads to very low yield.
2,6-DimethylanilineHATU/DIPEA50-65A more potent coupling reagent overcomes some of the steric hindrance, improving the yield.
CyclohexylamineEDC/HOBt70-85A less hindered primary amine gives good yields with standard reagents.
tert-ButylamineHATU/DIPEA40-55The bulky tert-butyl group on the amine requires a more reactive coupling agent.

Yields are approximate and can vary based on specific reaction conditions such as temperature, concentration, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is suitable for coupling (R)-1-Boc-pyrrolidine-3-carboxylic acid with primary and less hindered secondary amines.[3][7]

  • Dissolve (R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.2 M).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and the amine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection using TFA with a Scavenger

This protocol describes the removal of the Boc protecting group while minimizing side reactions.[1][2][3]

  • Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM) (approximately 0.1 M).

  • Add triisopropylsilane (TIS) (2.5 eq.).

  • Add trifluoroacetic acid (TFA) to achieve a 1:1 ratio with DCM (v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • The resulting amine salt can be used directly in the next step or purified further, for example, by precipitation from cold diethyl ether.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Amide Coupling

G Troubleshooting Low Yield start Low Yield Observed check_reagents Are reagents fresh & anhydrous? start->check_reagents use_fresh Use fresh reagents and anhydrous solvents check_reagents->use_fresh No check_coupling Using standard coupling reagent (e.g., EDC)? check_reagents->check_coupling Yes use_fresh->check_coupling use_hatu Switch to a more potent coupling reagent (e.g., HATU) check_coupling->use_hatu Yes increase_conditions Increase reaction time and/or temperature check_coupling->increase_conditions No (using potent reagent) pre_activate Pre-activate acid with HATU/DIPEA for 15-30 min before adding amine use_hatu->pre_activate pre_activate->increase_conditions monitor Monitor by LC-MS increase_conditions->monitor DPP4_Pathway DPP-IV Inhibition Pathway Food Food Intake GLP1_Active Active GLP-1 (incretin hormone) Food->GLP1_Active Stimulates release from gut Pancreas Pancreas GLP1_Active->Pancreas Acts on DPP4 DPP-IV Enzyme GLP1_Active->DPP4 Substrate for Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Glucagon->Glucose_Control GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Inactivates Inhibitor (R)-Pyrrolidine-based DPP-IV Inhibitor Inhibitor->DPP4 Blocks

References

Validation & Comparative

A Comparative Guide to (R)- vs. (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Biological Activities

The pyrrolidine-3-carboxylic acid scaffold is a key component in the design of molecules targeting a range of biological entities. The stereochemistry at the 3-position of the pyrrolidine ring significantly influences the interaction of these molecules with their biological targets. Below, we compare the activities of derivatives of the (R)- and (S)-enantiomers in several important biological assays.

GABA Transporter (GAT) Inhibition

Derivatives of both (R)- and (S)-pyrrolidine-carboxylic acids have been investigated as inhibitors of GABA transporters, which are crucial for regulating neurotransmission. The stereochemistry of the pyrrolidine ring plays a pivotal role in the potency and selectivity of these inhibitors for different GAT subtypes (GAT-1, GAT-3, etc.).

Data Summary: Inhibition of GABA Transporters by Pyrrolidine-2-acetic Acid Derivatives

While direct comparative data for derivatives of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is limited, a study on the closely related pyrrolidine-2-acetic acid derivatives clearly demonstrates the impact of stereochemistry.

Compound DerivativeEnantiomerTargetIC50 (µM)Selectivity
2-[tris(4-methoxyphenyl)methoxy]ethyl substituted(R)GAT-33.120-fold vs GAT-1
4,4-diphenylbut-3-en-1-yl substituted(S)GAT-10.396-
4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl substituted(S)GAT-10.343-

This data is adapted from a study on pyrrolidine-2-acetic acid derivatives and is presented to illustrate the principle of stereoselective inhibition.

Endothelin Receptor Antagonism

Derivatives of (R)-pyrrolidine-3-carboxylic acid have been extensively developed as potent and selective antagonists of endothelin (ET) receptors, particularly the ETA subtype, which is implicated in vasoconstriction and cell proliferation. To date, the scientific literature has predominantly focused on the (R)-enantiomer for this target, and direct comparative studies with the corresponding (S)-enantiomer derivatives are not available.

Data Summary: (R)-Pyrrolidine-3-carboxylic Acid Derivatives as Endothelin Receptor Antagonists

Compound/AnalogTarget(s)Kᵢ (nM)Selectivity
Atrasentan (ABT-627)ETᴀ0.036High for ETᴀ
A-308165ETʙ0.007>27,000-fold vs. ETᴀ
2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acidETᴀHigh potencyHigh for ETᴀ
N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Pyrrolidine carboxamides, often derived from (R)-pyrrolidine-3-carboxylic acid, have emerged as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Similar to the endothelin receptor antagonists, the focus of published research has been on derivatives of the (R)-enantiomer. Comprehensive comparative studies evaluating the (S)-enantiomer derivatives for NAAA inhibition are not currently available.

Data Summary: Pyrrolidine Amide Derivatives as NAAA Inhibitors

Compound/AnalogTargetIC50 (µM)Selectivity
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidineNAAA2.12-
Pyrrolidine amide with rigid 4-phenylcinnamoyl group (4g)NAAALow micromolarHigh selectivity over FAAH
1-pentadecanyl-carbonyl pyrrolidineNAAA25.01Also inhibits FAAH (IC50 = 21.78 µM)

II. Experimental Protocols

Endothelin Receptor Binding Assay (Competition Assay)

This protocol describes a method to determine the binding affinity of a test compound to endothelin receptors.

Materials:

  • Radioligand: [¹²⁵I]-ET-1

  • Receptor Source: Membranes from cells expressing ETᴀ or ETʙ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Derivatives of (R)- and (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

  • Unlabeled Ligand: ET-1 for determining non-specific binding.

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound solution at various concentrations, and 50 µL of the receptor membrane suspension.

  • For total binding, replace the test compound with assay buffer.

  • For non-specific binding, use a high concentration of unlabeled ET-1 instead of the test compound.

  • Incubate the plate at 25°C for 2 hours.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

GABA Transporter (GAT) Uptake Inhibition Assay

This protocol outlines a method to measure the inhibition of GABA uptake by test compounds in cells expressing specific GABA transporters.

Materials:

  • Radiolabeled Substrate: [³H]-GABA.

  • Cell Line: HEK293 cells stably expressing the desired GAT subtype (e.g., GAT-1 or GAT-3).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compounds: Derivatives of (R)- and (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

  • Scintillation fluid.

  • Cell culture plates.

Procedure:

  • Plate the GAT-expressing cells in 24- or 48-well plates and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiate the uptake by adding a solution containing [³H]-GABA (final concentration typically in the low micromolar range) and the test compound.

  • Incubate for a short period (e.g., 1-10 minutes) at room temperature.

  • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the IC50 values for the inhibition of GABA uptake.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method for assessing the inhibitory activity of compounds against NAAA.

Materials:

  • Enzyme Source: Recombinant human NAAA or cell lysates containing NAAA.

  • Fluorogenic Substrate: A suitable fluorogenic NAAA substrate (e.g., a palmitoylamide derivative that releases a fluorescent product upon cleavage).

  • Assay Buffer: 100 mM sodium citrate, pH 4.5, containing 0.1% Triton X-100 and 3 mM DTT.

  • Test Compounds: Derivatives of (R)- and (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • In a 96-well black microplate, add 50 µL of assay buffer.

  • Add 2 µL of the test compound solution at various concentrations (final DMSO concentration should be kept low, e.g., <1%).

  • Add 23 µL of the NAAA enzyme solution and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore being released.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

III. Signaling Pathways and Experimental Workflows

GABATransporterWorkflow cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis CellCulture Culture GAT-expressing cells Plating Plate cells in multi-well plates CellCulture->Plating Wash1 Wash cells Plating->Wash1 Preincubation Pre-incubate with test compound Wash1->Preincubation Uptake Add [3H]-GABA + test compound Preincubation->Uptake Wash2 Terminate and wash Uptake->Wash2 Lysis Lyse cells Wash2->Lysis Scintillation Measure radioactivity Lysis->Scintillation Calculation Calculate % inhibition Scintillation->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for a GABA transporter uptake inhibition assay.

EndothelinSignaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR binds Gq Gq/11 ETAR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca->Vasoconstriction PKC->Vasoconstriction Antagonist (R)-Pyrrolidine Derivative (Antagonist) Antagonist->ETAR

Caption: Simplified signaling pathway of the Endothelin A (ETA) receptor.

NAAASignaling PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA hydrolyzed by PPARa PPAR-α PEA->PPARa activates Products Palmitic Acid + Ethanolamine NAAA->Products AntiInflammatory Anti-inflammatory Gene Expression PPARa->AntiInflammatory Inhibitor Pyrrolidine Amide (Inhibitor) Inhibitor->NAAA

Caption: Role of NAAA in the degradation of the anti-inflammatory lipid PEA.

IV. Conclusion

The stereochemistry of the pyrrolidine-3-carboxylic acid scaffold is a critical determinant of the biological activity of its derivatives. As demonstrated in the case of GABA transporter inhibitors, the (R)- and (S)-enantiomers can exhibit distinct potency and selectivity profiles. While the development of endothelin receptor antagonists and NAAA inhibitors has predominantly utilized the (R)-enantiomer, the principle of stereoselectivity likely applies to these target classes as well. Further research involving the synthesis and parallel biological evaluation of both (R)- and (S)-pyrrolidine-3-carboxylic acid derivatives is warranted to fully elucidate their structure-activity relationships and to potentially uncover novel therapeutic agents with improved properties. The experimental protocols provided herein offer a foundation for conducting such comparative studies.

A Comparative Guide to Boc versus Fmoc Protection of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules and peptidomimetics, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high yield and purity. Pyrrolidine-3-carboxylic acid, a valuable chiral building block, possesses both a secondary amine and a carboxylic acid, necessitating a robust protection strategy. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the protection of pyrrolidine-3-carboxylic acid. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.

Core Principles: A Tale of Two Labile Groups

The fundamental difference between the Boc and Fmoc protecting groups lies in their lability—the chemical conditions under which they are removed. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA).[][2] In contrast, the Fmoc group is base-labile, readily removed by secondary amines such as piperidine.[][3] This key distinction dictates the overall synthetic strategy, influencing the choice of reagents and the compatibility with other protecting groups in the molecule, a concept known as orthogonality.[2][4]

The selection between Boc and Fmoc protection for pyrrolidine-3-carboxylic acid hinges on several factors, including the stability of other functional groups in the molecule, the intended subsequent reactions, and the overall synthetic scheme (solution-phase vs. solid-phase synthesis).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the protection and deprotection of pyrrolidine-3-carboxylic acid using both Boc and Fmoc strategies, based on established protocols.

ParameterBoc ProtectionFmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂O9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
Typical Solvent Dioxane/Water, THFTHF/Aqueous NaHCO₃
Base Sodium hydroxide (NaOH)Sodium bicarbonate (NaHCO₃)
Reaction Time 1.5 - 16 hours16 hours
Reaction Temperature Room TemperatureRoom Temperature
Typical Yield High (e.g., 89-93% for similar amines)[5]High
Table 1: Comparison of Protection Reaction Parameters.
ParameterBoc DeprotectionFmoc Deprotection
Deprotecting Reagent Trifluoroacetic acid (TFA)20% Piperidine in DMF
Typical Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Reaction Time 1 - 2 hours10 - 30 minutes
Reaction Temperature Room TemperatureRoom Temperature
Byproducts Isobutylene, CO₂Dibenzofulvene-piperidine adduct
Table 2: Comparison of Deprotection Reaction Parameters.

Experimental Protocols

Detailed methodologies for the protection and deprotection of pyrrolidine-3-carboxylic acid are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Boc Protection and Deprotection

N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [6]

  • Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.

  • Stir the mixture for 1.5 hours.

  • Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl and extract with ether.

  • Combine the ether extracts, wash, dry, and concentrate to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.

Boc Deprotection [7]

  • Dissolve the N-Boc protected pyrrolidine derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and dry under vacuum to obtain the deprotected pyrrolidine derivative.

Fmoc Protection and Deprotection

N-Fmoc Protection of an Amino Acid (General Protocol) [8]

  • Dissolve the amino acid (e.g., pyrrolidine-3-carboxylic acid) and Fmoc-succinamide in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • The product may precipitate or be extracted with an organic solvent.

Fmoc Deprotection [4]

  • Dissolve the Fmoc-protected substrate in a solution of 20% piperidine in dimethylformamide (DMF).

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Visualizing the Chemistries

The following diagrams illustrate the chemical structures and workflows associated with Boc and Fmoc protection strategies.

Boc_Protection cluster_reactants Reactants cluster_product Product Pyrrolidine Pyrrolidine-3-carboxylic acid BocPyrrolidine N-Boc-pyrrolidine-3-carboxylic acid Pyrrolidine->BocPyrrolidine NaOH, Dioxane/H2O Boc2O (Boc)2O Boc2O->BocPyrrolidine

Caption: Boc protection of pyrrolidine-3-carboxylic acid.

Fmoc_Protection cluster_reactants Reactants cluster_product Product Pyrrolidine Pyrrolidine-3-carboxylic acid FmocPyrrolidine N-Fmoc-pyrrolidine-3-carboxylic acid Pyrrolidine->FmocPyrrolidine NaHCO3, THF/H2O FmocOSu Fmoc-OSu FmocOSu->FmocPyrrolidine

Caption: Fmoc protection of pyrrolidine-3-carboxylic acid.

Deprotection_Workflow cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy BocProtected N-Boc-pyrrolidine -3-carboxylic acid BocDeprotection Acidic Deprotection (TFA in DCM) BocProtected->BocDeprotection Deprotected_Boc Pyrrolidine-3-carboxylic acid TFA salt BocDeprotection->Deprotected_Boc FmocProtected N-Fmoc-pyrrolidine -3-carboxylic acid FmocDeprotection Basic Deprotection (20% Piperidine in DMF) FmocProtected->FmocDeprotection Deprotected_Fmoc Pyrrolidine-3-carboxylic acid FmocDeprotection->Deprotected_Fmoc

Caption: Comparison of Boc and Fmoc deprotection workflows.

Orthogonality and Strategic Considerations

The choice between Boc and Fmoc protection is often dictated by the presence of other protecting groups in the molecule. The Fmoc/tBu strategy is a fully orthogonal system, where the base-labile Fmoc group can be removed without affecting acid-labile tert-butyl (tBu) based side-chain protecting groups.[2] This is particularly advantageous in solid-phase peptide synthesis (SPPS).[9] Conversely, the Boc strategy is often paired with benzyl-based protecting groups (Bzl) for side chains, which are typically removed under harsher acidic conditions or by hydrogenolysis.[2]

Advantages of Boc Protection:

  • Well-established and robust methodology.[2]

  • Generally less expensive starting materials.[]

  • Can be beneficial for the synthesis of long or hydrophobic sequences that are prone to aggregation.[2]

Disadvantages of Boc Protection:

  • Requires strong acids for deprotection, which may not be suitable for molecules with acid-sensitive functionalities.[2]

  • The final cleavage from a resin in SPPS often requires hazardous reagents like hydrogen fluoride (HF).[2]

Advantages of Fmoc Protection:

  • Milder deprotection conditions that preserve acid-sensitive functionalities.[2]

  • The orthogonal nature allows for selective modifications of side chains.[2]

  • Amenable to automated synthesis, with UV monitoring of Fmoc deprotection possible.[2]

Disadvantages of Fmoc Protection:

  • Fmoc-protected amino acids are generally more expensive.[2]

  • The basic deprotection conditions can lead to side reactions such as aspartimide formation in peptides.[2]

  • The dibenzofulvene byproduct of deprotection must be effectively scavenged to prevent side reactions.[8]

Conclusion

Both Boc and Fmoc protection strategies offer effective means of masking the secondary amine of pyrrolidine-3-carboxylic acid, enabling its use as a versatile building block in organic synthesis and drug development. The decision to employ one over the other should be made after careful consideration of the overall synthetic route, the chemical nature of the target molecule, and the compatibility with other protecting groups. The Boc strategy, with its acid lability, and the Fmoc strategy, with its base lability, provide orthogonal approaches that, when chosen appropriately, can lead to efficient and high-yielding syntheses of complex molecular architectures.

References

A Comparative Guide to Analytical Methods for Determining Chiral Purity of (R)-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of chiral purity is a critical aspect of the development and quality control of pharmaceuticals and fine chemicals, particularly for compounds containing the pyrrolidine scaffold. The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of key analytical methods for determining the enantiomeric purity of (R)-pyrrolidine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for chiral separation depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the availability of instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Analytical MethodPrincipleCommon Chiral Selectors/Stationary PhasesAdvantagesLimitations
Chiral HPLC (Direct) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak®), Macrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC®)[1]Widely applicable, high resolution (>1.5), excellent for both analytical and preparative scale.[2][3]Method development can be time-consuming, consumption of organic solvents.
Chiral HPLC (Indirect) Derivatization of enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column (e.g., C18).[2]Chiral derivatizing agents (e.g., Marfey's reagent, (S)-(-)-α-Methylbenzylamine).[2][4]Utilizes standard achiral columns, can enhance detection sensitivity.[5]Derivatization reaction required, potential for kinetic resolution, requires pure derivatizing agent.[6]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Cyclodextrin derivatives (e.g., beta-DEX 225).[7]High efficiency and resolution for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes; derivatization may be necessary to increase volatility.
Chiral SFC Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.Similar to HPLC (e.g., Lux Cellulose-2, Lux i-Cellulose-5).Faster analysis, reduced organic solvent consumption ("greener" technique), higher efficiency.[3][8]Requires specialized instrumentation.[9]
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector added to the background electrolyte (BGE).[10]Cyclodextrins and their derivatives.[10][11]High efficiency, low sample and reagent consumption, rapid method development.[10]Lower loading capacity, can be less robust than HPLC.

Experimental Protocols

Direct Chiral HPLC Method for (R)-pyrrolidine-3-carboxylic acid
  • Instrumentation: HPLC system with UV detector.[2]

  • Chiral Stationary Phase: Chiralcel® OD-H (or similar polysaccharide-based column).[2]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 210 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will elute at different retention times.

    • Calculate the resolution (Rs) and enantiomeric excess (ee%). A resolution of >1.5 is generally considered baseline separation.[3]

Indirect Chiral HPLC Method for Pyrrolidine Derivatives
  • Instrumentation: HPLC system with UV detector.[2]

  • Column: Standard C18 reversed-phase column.[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

  • Derivatizing Agent: A suitable chiral derivatizing agent such as Marfey's reagent.[4]

  • Procedure:

    • React the racemic pyrrolidine derivative with the chiral derivatizing agent to form diastereomers.[2]

    • Purify the resulting diastereomeric mixture if necessary.

    • Dissolve the diastereomeric mixture in the mobile phase.

    • Inject the sample onto the equilibrated C18 column and run the gradient.

    • The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.[2]

Chiral Capillary Electrophoresis Method
  • Instrumentation: Capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): An acidic buffer, for example, 50 mM phosphate buffer at pH 2.5, containing a chiral selector such as a cyclodextrin derivative.[11] The optimal concentration of the chiral selector needs to be determined experimentally.[11]

  • Applied Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV, typically between 200-230 nm.

  • Procedure:

    • Fill the capillary with the BGE containing the chiral selector.

    • Inject a small plug of the sample solution.

    • Apply the voltage and record the electropherogram.

    • The enantiomers will migrate at different velocities, resulting in separate peaks.

Data Presentation

CompoundAnalytical MethodChiral Selector/Stationary PhaseMobile Phase/BGEResolution (Rs)Enantiomeric Excess (ee%)Reference
Pyrrolidine-3-carboxylic acidDirect Chiral HPLCPolysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/TFA> 1.5> 99%[2]
(R)-(-)-N-Boc-3-pyrrolidinolDirect Chiral HPLCPolysaccharide-based (e.g., CHIRALPAK®)n-Hexane/Isopropanol (90:10 v/v)BaselineHigh[1]
(R)-(-)-N-Boc-3-pyrrolidinolDirect Chiral HPLCMacrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC® T)20 mM ammonium acetate, pH 6; methanol (90:10)BaselineHigh[1]
2-(aminomethyl)-1-ethylpyrrolidineDirect Chiral HPLC (after derivatization)Chiralcel OD-Hn-hexane:ethanol (98:2, v/v) with 0.2% triethylamine--
Phenylpyrrolidinone derivativesChiral SFCLux Cellulose-2, Lux i-Cellulose-5Supercritical CO2 with methanol as co-solventGood-[3]
Carboxylic and dansyl amino acidsChiral CECationic pyrrolidinium-beta-cyclodextrin derivativespH 6.0 to 9.0 buffer--[11]

Mandatory Visualizations

G General Workflow for Chiral Purity Determination cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Analysis Sample Pyrrolidine Derivative Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for indirect methods) Dissolution->Derivatization Injection Injection into Analytical Instrument Dissolution->Injection Derivatization->Injection Separation Enantiomeric Separation Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Chromatogram Obtain Chromatogram/Electropherogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculation Calculate Resolution (Rs) and Enantiomeric Excess (ee%) PeakIntegration->Calculation

Caption: Experimental workflow for chiral purity analysis.

G Logical Selection of Analytical Method cluster_properties Key Properties cluster_methods Recommended Analytical Methods Analyte Properties of (R)-Pyrrolidine Derivative Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity & Functional Groups Analyte->Polarity Scale Scale (Analytical vs. Preparative) Analyte->Scale HPLC Chiral HPLC (Direct/Indirect) Volatility->HPLC Low GC Chiral GC Volatility->GC High Polarity->HPLC Wide Range CE Chiral CE Polarity->CE Polar/Ionizable Scale->HPLC Both Scale->GC Analytical SFC Chiral SFC Scale->SFC Both Scale->CE Analytical

Caption: Method selection based on analyte properties.

References

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (R)-1-Boc-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral molecules. (R)-1-Boc-pyrrolidine-3-carboxylic acid is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most robust and widely accepted method for this purpose.

This guide provides a comparative overview of two primary HPLC methods for the enantiomeric analysis of (R)-1-Boc-pyrrolidine-3-carboxylic acid, offering detailed experimental protocols and a summary of their performance. The two major classes of CSPs effective for the separation of N-Boc protected amino acids are polysaccharide-based and macrocyclic glycopeptide-based columns.

Comparison of Chiral HPLC Methods

The selection of a suitable chiral HPLC method depends on several factors, including the specific analyte, available instrumentation, and desired chromatographic performance (e.g., resolution, analysis time). Below is a comparison of two recommended methods for the analysis of (R)-1-Boc-pyrrolidine-3-carboxylic acid.

FeatureMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Amylose or Cellulose derivatives (e.g., CHIRALPAK® IA)Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)
Typical Mode Normal-PhaseReversed-Phase
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (TFA)Methanol/Aqueous Buffer (e.g., Ammonium Acetate)
Separation Principle Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[1]
Advantages High success rate for a broad range of compounds, excellent resolution often achieved.[2]Robust and versatile, particularly for polar and ionizable compounds; compatible with LC-MS.[1]
Considerations Requires non-polar, flammable solvents; may have longer equilibration times.Mobile phase pH can significantly impact retention and selectivity.

Experimental Protocols

Detailed methodologies for the two compared HPLC approaches are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and desired outcomes.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method is adapted from established protocols for the separation of Boc-protected proline derivatives.[2][3][4] The use of a small amount of trifluoroacetic acid (TFA) in the mobile phase is crucial for achieving good peak shape and resolution for carboxylic acid analytes.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic or enantiomerically enriched 1-Boc-pyrrolidine-3-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP

This protocol is based on general guidelines for the chiral separation of N-Boc protected amino acids using a teicoplanin-based CSP.[1][5] This method is particularly advantageous due to its compatibility with aqueous mobile phases and its suitability for LC-MS applications.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate (pH adjusted to 5.0 with acetic acid) (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic or enantiomerically enriched 1-Boc-pyrrolidine-3-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enantiomeric excess of (R)-1-Boc-pyrrolidine-3-carboxylic acid using chiral HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enriched Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: General workflow for enantiomeric excess determination by chiral HPLC.

Alternative Analytical Approaches

While chiral HPLC is the gold standard, other techniques can be employed for the determination of enantiomeric excess. Chiral Gas Chromatography (GC) is a viable option, though it typically requires derivatization of the carboxylic acid to increase its volatility. Supercritical Fluid Chromatography (SFC) is a newer technique that offers faster analysis times and reduced solvent consumption compared to HPLC. For high-throughput screening, methods based on Circular Dichroism (CD) spectroscopy can provide rapid but often less precise measurements of enantiomeric excess.

References

A Comparative Guide to the Structural Validation of (R)-1-Boc-pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of (R)-1-Boc-pyrrolidine-3-carboxylic acid and its derivatives. The aim is to offer a comprehensive resource for selecting the most appropriate analytical methodology for structural elucidation and confirmation in a research and drug development context. This document summarizes quantitative data in comparative tables, provides detailed experimental protocols, and visualizes workflows for clarity.

Introduction

(R)-1-Boc-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide array of pharmaceutical candidates. Accurate and unambiguous structural validation of its derivatives is paramount for ensuring the integrity of synthesized compounds and for understanding their structure-activity relationships. While NMR spectroscopy is a cornerstone technique for structural elucidation in solution, a comprehensive approach often involves complementary methods to provide a complete structural picture. This guide will compare the utility of NMR spectroscopy with other common analytical techniques, including mass spectrometry and chiral high-performance liquid chromatography (HPLC).

Comparison of Analytical Techniques for Structural Validation

The choice of analytical technique for structural validation depends on the specific information required. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, while mass spectrometry offers precise molecular weight and fragmentation data. Chiral HPLC is essential for confirming the enantiomeric purity of these chiral molecules.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic-level structural information, including connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemical relationships.Non-destructive, provides unambiguous structural elucidation in solution, versatile for studying dynamic processes.Relatively low sensitivity compared to mass spectrometry, requires soluble samples in deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural confirmation.High sensitivity, suitable for very small sample quantities, can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry, fragmentation can be complex to interpret.
Chiral HPLC Enantiomeric purity and separation of stereoisomers.Highly accurate for quantitative analysis of enantiomers, well-established methods available.Does not provide detailed structural information beyond chiral recognition.

NMR Spectroscopy for Structural Validation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.

Predicted NMR Data for (R)-1-Boc-pyrrolidine-3-carboxylic Acid and its Derivatives

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (R)-1-Boc-pyrrolidine-3-carboxylic acid and two common derivatives: a simple amide and a methyl ester. These values are based on computational predictions and typical chemical shift ranges for similar structures and should be used as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton(R)-1-Boc-pyrrolidine-3-carboxylic acid(R)-1-Boc-pyrrolidine-3-carboxamideMethyl (R)-1-Boc-pyrrolidine-3-carboxylate
Boc (9H) ~1.46 (s)~1.45 (s)~1.45 (s)
H2 (2H) ~3.40-3.70 (m)~3.35-3.65 (m)~3.35-3.65 (m)
H3 (1H) ~3.00-3.20 (m)~2.90-3.10 (m)~2.90-3.10 (m)
H4 (2H) ~2.10-2.30 (m)~2.05-2.25 (m)~2.05-2.25 (m)
H5 (2H) ~3.40-3.70 (m)~3.35-3.65 (m)~3.35-3.65 (m)
-CONH₂ (2H) -~5.40 (br s), ~6.20 (br s)-
-OCH₃ (3H) --~3.70 (s)
-COOH (1H) ~11.0 (br s)--

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon(R)-1-Boc-pyrrolidine-3-carboxylic acid(R)-1-Boc-pyrrolidine-3-carboxamideMethyl (R)-1-Boc-pyrrolidine-3-carboxylate
Boc (C(CH₃)₃) ~28.4~28.4~28.4
Boc (C(CH₃)₃) ~80.5~80.3~80.0
Boc (C=O) ~154.7~154.6~154.5
C2 ~45.5~45.8~45.6
C3 ~42.0~42.5~42.3
C4 ~30.5~31.0~30.8
C5 ~46.5~46.8~46.6
C=O (acid/amide/ester) ~178.0~176.0~173.0
-OCH₃ --~52.0

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis[1]
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

    • ¹H NMR: To determine the chemical environment and multiplicity of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings and connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations to confirm the structure.

General Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for these polar molecules.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • Data Analysis: Use the accurate mass to determine the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the molecular structure. A characteristic fragment often observed for Boc-protected compounds is the loss of the Boc group or isobutylene.

General Protocol for Chiral HPLC Analysis
  • Instrumentation: Use an HPLC system equipped with a UV detector and a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating N-Boc protected amino acid derivatives.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be necessary.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector. The separation of enantiomers will result in two distinct peaks.

  • Quantification: Determine the enantiomeric excess (ee) by calculating the relative peak areas of the two enantiomers.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for the structural validation of a derivative of (R)-1-Boc-pyrrolidine-3-carboxylic acid.

structural_validation_workflow cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_results Data Interpretation cluster_conclusion Final Assessment start Synthesized Derivative of (R)-1-Boc-pyrrolidine-3-carboxylic acid nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc Chiral HPLC start->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation molecular_weight Molecular Weight and Formula Confirmation ms->molecular_weight enantiomeric_purity Enantiomeric Purity Determination hplc->enantiomeric_purity final_validation Validated Structure structure_confirmation->final_validation molecular_weight->final_validation enantiomeric_purity->final_validation

Caption: Workflow for structural validation.

The following diagram illustrates the key signaling pathways in NMR for determining the structure of a molecule.

nmr_signaling_pathways cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information cluster_structure Final Structure H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC proton_env Proton Environment (Chemical Shift, Multiplicity) H1_NMR->proton_env C13_NMR 13C NMR C13_NMR->HSQC carbon_backbone Carbon Backbone C13_NMR->carbon_backbone proton_connectivity 1H-1H Connectivity COSY->proton_connectivity carbon_proton_attachment 1H-13C Direct Attachment HSQC->carbon_proton_attachment final_structure Complete Molecular Structure proton_env->final_structure carbon_backbone->final_structure proton_connectivity->final_structure carbon_proton_attachment->final_structure

Caption: NMR signaling for structure determination.

The Efficacy Enigma: Unraveling the Advantages of Constrained Peptides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective therapeutics is a perpetual challenge. In the realm of peptide-based drugs, a key design consideration is the introduction of conformational constraints. This guide provides a comparative analysis of peptides with and without constrained amino acids, supported by experimental data, to illuminate the significant advantages that structural rigidity can confer.

The inherent flexibility of linear peptides often leads to diminished efficacy due to factors such as reduced binding affinity to their targets and susceptibility to degradation by proteases. By incorporating constrained amino acids or employing techniques like cyclization and stapling, researchers can lock a peptide into a specific, bioactive conformation. This pre-organization enhances the peptide's ability to interact with its target, improves its stability in biological environments, and can even facilitate its entry into cells.

At a Glance: Constrained vs. Unconstrained Peptides

The following table summarizes the key performance differences observed between linear peptides and their constrained counterparts, drawing from various experimental studies.

Performance MetricUnconstrained (Linear) PeptidesConstrained (Cyclic/Stapled) PeptidesFold Improvement (Approximate)
Binding Affinity (Kd) Micromolar (μM) to high nanomolar (nM) rangeLow nanomolar (nM) to picomolar (pM) range10 - 1000+
Metabolic Stability (Plasma Half-life) Minutes to a few hours (e.g., 2.4 hours)[1]Several hours to days (e.g., 12.9 hours to 58 hours)[1][2]5x to >24x
Protease Resistance Low; susceptible to degradationHigh; resistant to proteolytic cleavage[3][4][5]Significantly Increased
Cell Permeability Generally lowCan be significantly higher, depending on the constraining strategy[6]Variable, but can be substantial
Structural Rigidity (% Helicity) Low (e.g., 8.9% - 23.5%)[7]High (e.g., 24.8% - 47.2%)[7]~2x to 5x

Delving into the Data: A Closer Look at Efficacy

The advantages of constraining peptides are not merely theoretical. A study comparing a linear all-d-enantiomeric peptide (RD2D3) with its cyclic version (cRD2D3) for Alzheimer's disease treatment revealed a dramatic improvement in pharmacokinetic properties. The cyclic peptide exhibited a terminal half-life in plasma of 58 hours, a stark contrast to the 2.3-hour half-life of its linear counterpart.[2] Furthermore, the brain concentration of the cyclic peptide was four to five times higher, highlighting its enhanced ability to cross the blood-brain barrier.[2]

Similarly, research on HAV peptides demonstrated that a cyclic version (cHAVc3) had a plasma half-life of 12.9 hours, whereas the linear version (HAV4) had a half-life of only 2.4 hours.[1] This increased stability is attributed to the structural rigidity of the cyclic peptide, which hinders its degradation by proteases in the blood.[1]

The "stapling" of peptides, which involves introducing a synthetic brace to lock an α-helical conformation, has also been shown to significantly enhance protease resistance and helicity.[3][4] In one study, stapled peptides demonstrated substantially greater stability against trypsin degradation compared to their linear analogs.[5] Another study on all-hydrocarbon-stapled peptides showed a significant increase in helicity, from as low as 8.9% in the linear form to as high as 47.2% in the stapled version.[7]

It is important to note, however, that not all cyclic peptides are inherently more cell-permeable than their linear counterparts. A quantitative, reporter gene-based assay revealed that the relationship between cyclization and cell permeability is complex and not universally positive.[8]

Experimental Protocols: Methodologies for Key Assays

To facilitate the replication and validation of these findings, detailed protocols for three key experimental assays are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the steps to measure the binding affinity of a peptide (analyte) to a target protein (ligand) using SPR.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Ligand_Prep Prepare Ligand (Target Protein) Chip_Activation Activate Sensor Chip (e.g., Amine Coupling) Ligand_Prep->Chip_Activation Analyte_Prep Prepare Analyte (Peptide) Analyte_Injection Inject Analyte (Peptide) Analyte_Prep->Analyte_Injection Ligand_Immobilization Immobilize Ligand Chip_Activation->Ligand_Immobilization Ligand_Immobilization->Analyte_Injection Association Measure Association Analyte_Injection->Association Dissociation Measure Dissociation Association->Dissociation Data_Fitting Fit Data to Binding Model Dissociation->Data_Fitting Kd_Determination Determine K_d Data_Fitting->Kd_Determination

Experimental Workflow for SPR Binding Affinity Assay.

Protocol Steps:

  • Ligand and Analyte Preparation: Purify the target protein (ligand) and synthesize the peptide (analyte). Dissolve the ligand in an appropriate buffer for immobilization and the analyte in a suitable running buffer.[9]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor chip surface, for example, using an amine coupling kit (EDC/NHS).[10]

    • Inject the ligand over the activated surface to achieve covalent immobilization.[9]

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (peptide) over the immobilized ligand surface.

    • Monitor the binding in real-time by measuring the change in the SPR signal (response units, RU).[11]

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide-protein complex.[11]

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • Calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[12]

In Vitro Plasma Stability Assay using LC-MS

This protocol describes how to assess the metabolic stability of a peptide in plasma.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_quantification Quantification Peptide_Plasma Incubate Peptide with Plasma at 37°C Time_Points Collect Aliquots at Time Points Peptide_Plasma->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS Centrifuge->LCMS_Analysis Peak_Area Measure Peak Area of Intact Peptide LCMS_Analysis->Peak_Area Half_Life Calculate Half-Life Peak_Area->Half_Life

Workflow for In Vitro Plasma Stability Assay.

Protocol Steps:

  • Incubation: Incubate the test peptide at a final concentration (e.g., 10 µM) in plasma (e.g., human blood plasma) at 37°C with shaking.[13][14]

  • Sampling and Quenching: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture. Immediately quench the enzymatic reaction by adding a precipitation agent, such as a mixture of acetonitrile and ethanol.[13]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated plasma proteins.[15] Collect the supernatant containing the peptide and its metabolites.

  • LC-MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system. Use a suitable column and gradient to separate the intact peptide from its degradation products.[14][16]

  • Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the area under the curve (AUC) of the corresponding peak in the chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the peptide's half-life (t1/2).

Cell Permeability Assay (TEER and Paracellular Tracer Flux)

This protocol details a method to evaluate the effect of a peptide on the integrity of a cell monolayer, a measure of its potential to cross cellular barriers.

Cell_Permeability_Workflow cluster_monolayer Cell Monolayer Formation cluster_treatment Treatment cluster_teer TEER Measurement cluster_flux Tracer Flux Assay Seed_Cells Seed Cells on Transwell Inserts Culture_Cells Culture to Confluency Seed_Cells->Culture_Cells Add_Peptide Add Peptide to Apical Chamber Culture_Cells->Add_Peptide Measure_TEER Measure Transepithelial Electrical Resistance (TEER) Add_Peptide->Measure_TEER Add_Tracer Add Fluorescent Tracer (e.g., FITC-dextran) Add_Peptide->Add_Tracer Measure_Fluorescence Measure Fluorescence in Basolateral Chamber Add_Tracer->Measure_Fluorescence

Workflow for Cell Permeability Assays.

Protocol Steps:

  • Cell Monolayer Formation: Seed epithelial cells (e.g., Caco-2 or MDCK) onto Transwell® inserts and culture them until a confluent monolayer with stable tight junctions is formed.[17]

  • Treatment: Replace the medium in the apical and basolateral chambers with fresh, pre-warmed medium. Add the test peptide to the apical chamber at the desired concentration.[17]

  • Transepithelial Electrical Resistance (TEER) Measurement: At various time points after peptide addition, measure the electrical resistance across the cell monolayer using a voltohmmeter. A decrease in TEER indicates a disruption of tight junction integrity.[17]

  • Paracellular Tracer Flux Assay:

    • To the apical chamber, add a fluorescently labeled, membrane-impermeable molecule (e.g., FITC-dextran).[17]

    • After a defined incubation period, collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the basolateral samples to quantify the amount of tracer that has passed through the cell monolayer. An increase in fluorescence indicates increased paracellular permeability.[17]

Conclusion

The incorporation of constrained amino acids into peptide therapeutics offers a powerful strategy to overcome many of the limitations associated with their linear counterparts. By enhancing binding affinity, metabolic stability, and in some cases, cell permeability, constrained peptides represent a promising avenue for the development of more potent and durable drugs. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess these critical parameters in their own drug discovery efforts. As our understanding of the interplay between peptide conformation and biological activity continues to grow, so too will our ability to design the next generation of highly effective peptide-based medicines.

References

A Comparative Crystallographic Analysis of Chiral Cyclic Carboxylic Acids in Synthetic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the conformational properties and biological activity of synthesized molecules. This guide provides a detailed comparison of the crystallographic data of molecules synthesized using (R)-1-Boc-pyrrolidine-3-carboxylic acid and its alternatives, offering insights into their solid-state conformations and packing arrangements.

This comparative analysis focuses on the X-ray crystal structures of molecules derived from four distinct chiral cyclic carboxylic acid building blocks: a derivative of (R)-1-Boc-pyrrolidine-3-carboxylic acid, L-proline, a chiral piperidine derivative, and a chiral azetidine derivative. By examining their crystallographic parameters and the experimental conditions under which these structures were determined, this guide aims to provide a valuable resource for rational molecular design and the selection of appropriate scaffolds in drug discovery and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for molecules synthesized from the selected chiral building blocks. These parameters provide a quantitative basis for comparing the solid-state structures of the resulting compounds.

Parameter(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acidL-proline1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione
Chemical Formula C₁₁H₁₉NO₅C₅H₉NO₂C₁₃H₁₇NO₂C₁₅H₁₉NO₂S
Molecular Weight 245.27115.13219.28277.37
Crystal System MonoclinicOrthorhombicOrthorhombicMonoclinic
Space Group P2₁P2₁2₁2₁P2₁2₁2₁P2₁
a (Å) 6.4299(13)5.2794(4)8.238(2)9.771(2)
b (Å) 9.784(2)8.8686(6)9.239(2)6.095(1)
c (Å) 10.279(2)11.5321(9)15.228(3)12.083(2)
α (°) 90909090
β (°) 90.12(3)909098.23(3)
γ (°) 90909090
Volume (ų) 646.7(2)540.23(7)1158.7(4)712.1(2)
Z 2442
Temperature (K) 293100296296
Radiation Mo KαMo KαMo KαMo Kα

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection are crucial for reproducing and building upon published research. Below are the protocols for the molecules presented in this guide.

Synthesis and Crystallization of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Synthesis: (R,R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (35 g, 0.151 mol) was added in portions to a cooled (273 K) solution of CH₃I (22 g, 0.155 mol) and 60%(w/w) NaH (15 g, 0.625 mol) in THF (300 ml), maintaining the temperature at or below 278 K. The reaction was allowed to warm to 293 K overnight. Water (100 ml), 1 N HCl (100 ml), and NaCl (42 g) were added. The organic layer was separated, dried over MgSO₄, filtered, and concentrated to yield a white solid (37 g).

Crystallization: Colorless single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.[1]

X-ray Data Collection: A suitable crystal was mounted on a Rigaku Saturn CCD area-detector diffractometer. The crystal was kept at 293 K during data collection. The diffractometer was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Synthesis and Crystallization of L-proline

Crystallization: Commercially available L-proline was used. Crystals suitable for X-ray crystallography were grown by the slow diffusion of diethyl ether into a saturated solution of L-proline in ethanol. Colorless crystals were obtained after one night.[2][3]

X-ray Data Collection: A single crystal was investigated at 100 K. Data were collected on a diffractometer using Mo Kα radiation. The structure was solved and refined to a final R1 value of 0.039.[2]

Synthesis and Crystallization of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

The synthesis of these chiral piperidine derivatives involves multi-step reaction sequences starting from commercially available precursors.

Crystallization: Single crystals suitable for X-ray analysis were obtained by slow evaporation from appropriate solvents.

X-ray Data Collection: Data for both compounds were collected at 296 K using a diffractometer with Mo Kα radiation. The structures were solved and refined to provide detailed conformational information about the piperidine ring.

Experimental Workflow

The general workflow for obtaining and analyzing the X-ray crystal structure of a synthesized molecule is depicted in the following diagram. This process is fundamental in chemical and pharmaceutical research for elucidating the three-dimensional structure of new compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: General workflow from synthesis to crystallographic analysis.

Signaling Pathways and Logical Relationships

The chirality of the building block directly influences the stereochemistry of the final molecule, which in turn dictates its interaction with biological targets. The following diagram illustrates the logical relationship between the choice of a chiral building block and the resulting biological activity.

logical_relationship chiral_building_block Chiral Building Block ((R)-1-Boc-pyrrolidine-3-carboxylic acid or Alternative) synthesis Stereospecific Synthesis chiral_building_block->synthesis chiral_molecule Enantiomerically Pure Molecule synthesis->chiral_molecule conformation Defined 3D Conformation chiral_molecule->conformation interaction Specific Interaction with Biological Target conformation->interaction activity Biological Activity interaction->activity

Caption: Impact of chiral building block on biological activity.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating (R)-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency, selectivity, and stability is perpetual. The incorporation of non-canonical amino acids into peptide scaffolds is a proven strategy to achieve these goals. Among these, (R)-pyrrolidine-3-carboxylic acid, a constrained β-proline analog, has emerged as a valuable building block. Its rigid, stereochemically defined structure can lock the peptide backbone into a bioactive conformation, leading to improved pharmacological properties.[1][2]

This guide provides an objective comparison of the biological activities of peptides and other molecules incorporating (R)-pyrrolidine-3-carboxylic acid and its derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Comparative Biological Activities

The introduction of the (R)-pyrrolidine-3-carboxylic acid scaffold has led to the development of potent modulators for a variety of biological targets. The conformational rigidity imparted by the pyrrolidine ring is a key factor in enhancing binding affinity and selectivity.[1]

1. µ-Opioid Receptor Agonism

Peptides incorporating proline analogs like (R)-pyrrolidine-3-carboxylic acid have been explored as potent and selective agonists for the µ-opioid receptor, a G-protein coupled receptor (GPCR) involved in analgesia. The constrained ring structure helps to pre-organize the peptide into a conformation that is favorable for receptor binding and subsequent signaling.[1]

Data Presentation: Synthesis of a Model µ-Opioid Agonist

The table below summarizes representative data for the synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, based on typical yields and purities from solid-phase peptide synthesis (SPPS).[1]

ParameterValue
Peptide Sequence Tyr-(R)-β-Pro-Trp-Phe-NH₂
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)
Crude Purity (HPLC) >85%
Final Purity (HPLC) >98%
Observed Mass (MS) Consistent with Theoretical Mass
Overall Yield 15-25%

2. Endothelin (ET) Receptor Antagonism

Analogs of (R)-pyrrolidine-3-carboxylic acid have been extensively studied as antagonists for endothelin receptors (ETA and ETB), which play a role in vasoconstriction and cell proliferation.[3]

Data Presentation: Comparative Inhibitory Activity of ET Receptor Antagonists

Compound/AnalogTarget(s)IC50/Ki (nM)Selectivity
A-308165 ETBKi = 0.007>27,000-fold vs. ETA
Atrasentan (ABT-627) ETAKi = 0.036High for ETA
Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain ETA/ETBSub-nanomolarETA/ETB ratio ≈ 1
2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid ETAHigh potencyHigh for ETA

3. GABA Uptake Inhibition

Derivatives of pyrrolidine-carboxylic acids have been developed as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmitter levels in the central nervous system.

Data Presentation: Comparative Inhibitory Activity of GABA Uptake Inhibitors

Compound/AnalogTarget(s)IC50 (µM)Selectivity
(R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue GAT-33.120-fold vs GAT-1
(S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moiety GAT-10.396-

4. N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Certain pyrrolidine amides function as inhibitors of NAAA, an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[3]

Data Presentation: Comparative Inhibitory Activity of NAAA Inhibitors

Compound/AnalogTarget(s)IC50 (µM)Selectivity
1-pentadecanyl-carbonyl pyrrolidine NAAA25.01Also inhibits FAAH (IC50 = 21.78 µM)
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine NAAA2.12-
Pyrrolidine amide with rigid 4-phenylcinnamoyl group (4g) NAAA0.045>200-fold vs. FAAH

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are critical for understanding the complex biological processes and methodologies involved.

mu_opioid_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Peptide_Agonist Peptide Agonist (with (R)-pyrrolidine- 3-carboxylic acid) Mu_Receptor µ-Opioid Receptor Peptide_Agonist->Mu_Receptor G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia PKA->Analgesia Ca_influx ↓ Ca²⁺ influx Ca_Channel->Ca_influx K_efflux ↑ K⁺ efflux K_Channel->K_efflux

Caption: µ-Opioid Receptor Signaling Pathway.[1]

dpp4_pathway cluster_pancreas Pancreas Food Food Intake Intestine Intestine Food->Intestine GLP1 Active GLP-1 (Incretin Hormone) Intestine->GLP1 Stimulates release DPP4 DPP-IV Enzyme GLP1->DPP4 Degraded by Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of DPP-IV inhibitors in glucose control.[2]

spps_workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 3. First Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling1 Wash1 4. Wash (DMF, DCM) Coupling1->Wash1 Loop Repeat Steps 2-4 for each amino acid Wash1->Loop Deprotection_Final 5. Final Fmoc Deprotection Loop->Deprotection_Final Cleavage 6. Cleavage & Deprotection (TFA/TIS/H₂O) Deprotection_Final->Cleavage Precipitation 7. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development.

1. Solid-Phase Peptide Synthesis (SPPS) of Tyr-(R)-β-Pro-Trp-Phe-NH₂ [1]

This protocol outlines the manual synthesis of a model tetrapeptide on Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Subsequently, wash the resin thoroughly with DMF and dichloromethane (DCM).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and pre-activate the mixture for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. Repeat the coupling if the test is positive.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH.[1]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in the deprotection step.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[1]

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Solution-Phase Synthesis of a Dipeptide Fragment [1]

This protocol describes the synthesis of a dipeptide fragment, which can be an intermediate for creating larger peptides.

  • Preparation of Phenylalanine Methyl Ester: To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add triethylamine (TEA) (1.1 eq.) and stir for 15 minutes at 0°C.

  • Activation of Boc-(R)-pyrrolidine-3-carboxylic acid:

    • In a separate flask, dissolve Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C and add a coupling reagent like DCC or EDC (1.1 eq.).

    • Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the phenylalanine methyl ester solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Follow standard aqueous work-up procedures to isolate the dipeptide product.[1]

3. MTT Cell Viability Assay [4]

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the cell culture medium with fresh medium containing various concentrations of the test peptide. Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

Safety Operating Guide

Proper Disposal of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential information and step-by-step procedures for the proper disposal of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the material's Safety Data Sheet (SDS) for comprehensive safety information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear impervious clothing and ensure that eyewash stations and safety showers are readily accessible.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Prevent dust formation and inhalation.

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Wash hands thoroughly after handling.

Disposal Procedures for this compound

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Properly label the waste container with the full chemical name: "this compound" and any associated hazard warnings.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a suitable, closed, and properly labeled container for disposal.

    • Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]

  • Spill Cleanup:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Sweep up the solid material, taking care to avoid dust formation, and place it in a suitable, closed container for disposal.

    • Do not let the product enter drains or sewer systems.[1]

Disposal of Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent) with a suitable solvent.

  • The rinsate should be collected and treated as chemical waste.

  • After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling if permissible by local regulations.[1]

  • Combustible packaging materials may be disposed of via controlled incineration.[1]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[1]
Sewer Disposal Do not discharge to sewer systems.[1]
Contaminated Packaging Triple-rinse, then recycle, send to a sanitary landfill, or incinerate.[1]
Spill Response Sweep up, place in a closed container for disposal, and prevent entry into drains.
Personal Protective Equipment Safety glasses, chemical-resistant gloves, and impervious clothing.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound for disposal B Is the material in a properly labeled, sealed container? A->B C Transfer to a suitable, closed container. Label clearly. B->C No D Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. B->D Yes C->D E Follow institutional procedures for waste pickup. D->E F Material sent to a licensed chemical destruction plant or for controlled incineration. E->F G End: Proper Disposal F->G H No I Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS No: 72925-16-7). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

While not classified as a hazardous substance, this compound may cause irritation to the eyes, respiratory system, and skin.[1] It is crucial to handle this compound with care to avoid direct contact and inhalation.

Signal Word: Warning

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

To mitigate exposure during handling, the following personal protective equipment is mandatory.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.Protects against potential splashes or dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the compound.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is required.Avoids inhalation of dust or aerosols.[4]
Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the appropriate personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid generating dust.[4]

  • Weigh and transfer the solid compound in a fume hood to minimize inhalation risks.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Response: In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or earth) to avoid dust formation.[5]

  • Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[5][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of the collected waste and cleaning materials as hazardous waste.[6]

First Aid:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[4]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Collection:

  • Collect waste material in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[7]

Disposal Method:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[7]

  • Observe all federal, state, and local environmental regulations.

  • Empty containers should be rinsed thoroughly and disposed of as regular waste, provided they are not contaminated with hazardous residues.[8]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Well-Ventilated Workspace (Fume Hood) prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Store in a Tightly Sealed Container handle2->handle3 emergency_spill Spill Occurs handle2->emergency_spill emergency_exposure Exposure Occurs handle2->emergency_exposure clean1 Decontaminate Work Surfaces and Glassware handle3->clean1 Proceed to Cleanup clean2 Collect and Label Chemical Waste clean1->clean2 clean3 Dispose of Waste via Licensed Service clean2->clean3 clean4 Remove and Dispose of PPE Properly clean3->clean4 spill_response Follow Spill Response Protocol emergency_spill->spill_response first_aid Administer First Aid and Seek Medical Attention emergency_exposure->first_aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.